Product packaging for N-Boc-piperazine-C3-COOH(Cat. No.:CAS No. 959053-53-3)

N-Boc-piperazine-C3-COOH

Cat. No.: B2817166
CAS No.: 959053-53-3
M. Wt: 300.355
InChI Key: UYDIQBGTOJOHEY-UHFFFAOYSA-N
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Description

N-Boc-piperazine-C3-COOH is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O5 B2817166 N-Boc-piperazine-C3-COOH CAS No. 959053-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDIQBGTOJOHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-Boc-piperazine-C3-COOH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-Boc-piperazine-C3-COOH, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, chemically known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is a key building block in the construction of PROTACs. Its structure incorporates a Boc-protected piperazine (B1678402) moiety, which can be deprotected to reveal a reactive secondary amine, and a propanoic acid tail, offering a handle for further chemical modification, typically amide bond formation. The C3 alkyl chain provides spatial separation between the two functional ends, a critical parameter in the design of effective PROTAC linkers.

Synthesis Pathway

The most common and direct synthesis of this compound involves a two-step process starting from commercially available 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). The pathway consists of an initial N-alkylation reaction with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

A representative scheme is the nucleophilic substitution reaction of N-Boc-piperazine with ethyl 3-bromopropanoate (B1231587), which proceeds under basic conditions. The subsequent saponification of the ethyl ester furnishes the desired this compound.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Boc_Piperazine N-Boc-piperazine Intermediate_Ester Intermediate Ester (tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate) Boc_Piperazine->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Ethyl_Bromopropanoate Ethyl 3-bromopropanoate Ethyl_Bromopropanoate->Intermediate_Ester Intermediate_Ester_ref Intermediate Ester Final_Product This compound Intermediate_Ester_ref->Final_Product Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water)

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for N-alkylation of piperazines and subsequent ester hydrolysis.

Step 1: Synthesis of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate (Intermediate Ester)

Materials:

  • 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add ethyl 3-bromopropanoate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate ester.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure intermediate ester.

Step 2: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (this compound)

Materials:

  • tert-butyl 4-(3-ethoxy-3-oxopropyl)piperazine-1-carboxylate

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) or an equivalent amount of sodium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes typical quantitative and characterization data for the synthesis of this compound.

ParameterIntermediate EsterFinal Product (this compound)
Molecular Formula C₁₄H₂₆N₂O₄C₁₂H₂₂N₂O₄
Molecular Weight 286.37 g/mol 258.32 g/mol
Typical Yield 70-85%85-95%
Appearance Colorless to pale yellow oilWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 4.15 (q, J=7.1 Hz, 2H), 3.42 (t, J=4.9 Hz, 4H), 2.71 (t, J=7.2 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 2.42 (t, J=4.9 Hz, 4H), 1.45 (s, 9H), 1.25 (t, J=7.1 Hz, 3H)δ 3.45 (t, J=5.0 Hz, 4H), 2.78 (t, J=6.8 Hz, 2H), 2.55 (t, J=6.8 Hz, 2H), 2.48 (t, J=5.0 Hz, 4H), 1.46 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 172.5, 154.7, 79.7, 60.5, 53.2, 53.0, 43.9, 31.8, 28.5, 14.3δ 176.8, 154.8, 80.0, 53.1, 52.8, 43.8, 31.5, 28.5
Mass Spec (ESI+) m/z 287.2 [M+H]⁺m/z 259.2 [M+H]⁺

Logical Relationships in Synthesis

The synthesis of this compound is a logical progression of standard organic reactions. The workflow highlights the importance of protecting group strategy to achieve selective functionalization of the piperazine ring.

Logical_Relationships Start Starting Material (N-Boc-piperazine) Protecting_Group Boc Protecting Group on N1 Start->Protecting_Group Reactive_Site Nucleophilic N4 Start->Reactive_Site Alkylation N-Alkylation with Ethyl 3-bromopropanoate Reactive_Site->Alkylation Ester_Intermediate Formation of Intermediate Ester Alkylation->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis Final_Product Final Product (this compound) Hydrolysis->Final_Product

Figure 2: Logical flow of the synthesis strategy.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to N-Boc-piperazine-C3-COOH: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-piperazine-C3-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides a generalized synthesis protocol, outlines its application in PROTAC synthesis, and describes the signaling pathway of PROTAC-mediated protein degradation.

Core Molecular Data

This compound, systematically named 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid, is a key building block in the construction of PROTACs. Its structure incorporates a Boc-protected piperazine (B1678402) moiety, providing a reactive secondary amine upon deprotection, and a carboxylic acid group for conjugation to a target protein ligand or an E3 ligase ligand.

PropertyValue
Molecular Formula C₁₄H₂₄N₂O₅
Molecular Weight 300.35 g/mol
CAS Number 959053-53-3

Synthesis of this compound

The synthesis of 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid can be achieved through a multi-step process. The following is a generalized experimental protocol based on standard organic chemistry reactions.

Experimental Protocol: Synthesis of 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid

Materials:

  • 1-Boc-piperazine

  • 4-bromobutanoic acid ethyl ester

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Alkylation:

    • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 4-bromobutanoic acid ethyl ester (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoate.

  • Saponification:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid as the final product.

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Application in PROTAC Synthesis

This compound serves as a versatile linker to connect a warhead (targeting a protein of interest) and an E3 ligase ligand. The carboxylic acid moiety is typically activated for amide bond formation with an amine-containing binding ligand.

Experimental Protocol: Coupling of this compound to an Amine-Containing Warhead

Materials:

  • 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid

  • Amine-containing warhead

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Amide Coupling:

    • Dissolve 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)butanoic acid (1.0 eq) and the amine-containing warhead (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC precursor.

  • Boc Deprotection and Final Coupling:

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free piperazine amine.

    • This amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand using similar amide coupling conditions as described above to yield the final PROTAC molecule.

Signaling Pathway and Mechanism of Action

PROTACs utilizing linkers such as this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein. This is particularly relevant for targets like PD-L1 in cancer immunotherapy.

PROTAC-Mediated PD-L1 Degradation

PROTACs designed to target Programmed Death-Ligand 1 (PD-L1) can induce its degradation, thereby preventing its interaction with the PD-1 receptor on T-cells and enhancing the anti-tumor immune response. The degradation process involves the synergistic action of the proteasomal and lysosomal pathways.[1]

The general mechanism of action for a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., PD-L1) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

  • Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.

Below are diagrams illustrating the general workflow for PROTAC synthesis and the mechanism of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Warhead Warhead (Amine-functionalized) Precursor Boc-Protected PROTAC Precursor Warhead->Precursor Amide Coupling (HATU, DIPEA) Linker This compound Linker->Precursor E3_Ligand E3 Ligase Ligand (Carboxylic acid-functionalized) PROTAC Final PROTAC E3_Ligand->PROTAC Precursor->PROTAC 1. Boc Deprotection (TFA) 2. Amide Coupling

Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary POI Target Protein (e.g., PD-L1) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated target protein degradation.

References

Navigating the Solubility Landscape of N-Boc-piperazine-C3-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH, also known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The piperazine (B1678402) moiety can enhance the solubility and rigidity of the PROTAC linker. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Profile

Based on the properties of similar compounds, a qualitative solubility profile can be inferred:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighThe polar nature of the solvent can effectively solvate the molecule.
Alcohols Methanol, EthanolHigh to ModerateThe hydroxyl group can interact with the carboxylic acid and the piperazine nitrogens.[3]
Ethers Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor.
Esters Ethyl AcetateModerateOffers a balance of polarity for solvation.[5]
Amides Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of solvating a wide range of molecules.
Aqueous WaterLowThe hydrophobic tert-butyl group of the Boc protecting group limits aqueous solubility.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in various organic solvents has not been published. The determination of this data is crucial for reproducible and scalable experimental work. The following section provides a detailed protocol for researchers to ascertain these values in their laboratories.

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in an organic solvent of interest.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that an equilibrium is reached.

  • Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A standard calibration curve should be prepared using known concentrations of the compound.

  • Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Extract supernatant and dilute C->D E Quantify concentration using HPLC D->E F Calculate solubility E->F G cluster_solvents Organic Solvents cluster_solubility Solubility Outcome substance This compound + Polar Carboxylic Acid + Non-polar Boc Group + Piperazine Ring polar_aprotic Polar Aprotic (e.g., DCM, DMF) substance->polar_aprotic Good Interaction polar_protic Polar Protic (e.g., Methanol, Ethanol) substance->polar_protic H-bonding nonpolar Non-polar (e.g., Hexane) substance->nonpolar Limited Interaction high_sol High Solubility polar_aprotic->high_sol mod_sol Moderate Solubility polar_protic->mod_sol low_sol Low Solubility nonpolar->low_sol

References

The Strategic Role of N-Boc-piperazine-C3-COOH in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PROTAC Revolution in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target protein's active site, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] This event-driven pharmacology allows for potent and sustained target knockdown at sub-stoichiometric concentrations, offering the potential to overcome resistance mechanisms and expand the "druggable" proteome.[1]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action.[2] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[1][2]

The Linchpin of a PROTAC: The Role of the Linker

While the choice of POI and E3 ligase ligands determines the specificity of a PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties. The linker is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex. Its length, composition, and rigidity profoundly influence the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.

N-Boc-piperazine-C3-COOH: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker commonly employed in the synthesis of PROTACs. Its chemical structure offers several advantages in PROTAC design:

  • Rigidity and Conformational Control: The piperazine (B1678402) ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation. This can reduce the entropic penalty associated with bringing the POI and E3 ligase together.

  • Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC molecule. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility.

  • Synthetic Tractability: The N-Boc protecting group on one of the piperazine nitrogens allows for controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands. The carboxylic acid (COOH) group provides a convenient handle for conjugation to an amine-containing binding moiety via amide bond formation.

A notable example of the application of this linker is in the synthesis of a PD-1/PD-L1 degrader.[4] In this context, this compound serves as a key building block to connect the PD-L1-binding warhead with the E3 ligase-recruiting ligand.

Quantitative Analysis of PROTACs with Piperazine-Containing Linkers

PROTACTarget ProteinE3 Ligase LigandLinker DescriptionDC50Dmax (%)Cell LineReference
NC-1 BTKPomalidomidePiperazine-containing linker2.2 nM97Mino[5]
GP262 PI3KγVH032C8 alkyl linker42.23 nM88.6MDA-MB-231[1]
GP262 mTORVH032C8 alkyl linker45.4 nM74.9MDA-MB-231[1]

Note: The data presented above is for PROTACs with piperazine-containing or similar rigid linkers and is intended to be representative of the potential efficacy of this linker class.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for characterizing a novel PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays PROTAC_Synthesis PROTAC Synthesis (with this compound linker) QC Quality Control (NMR, MS, HPLC) PROTAC_Synthesis->QC Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., Fluorescence Polarization) QC->Ternary_Complex_Formation Cell_Treatment Cell Line Treatment with PROTAC QC->Cell_Treatment Binding_Affinity Binary Binding Affinity (POI & E3 Ligase) Ternary_Complex_Formation->Binding_Affinity Protein_Degradation Protein Degradation Analysis (Western Blot) Cell_Treatment->Protein_Degradation Downstream_Effects Downstream Pathway Analysis Protein_Degradation->Downstream_Effects Cell_Viability Cell Viability/Proliferation Assay Protein_Degradation->Cell_Viability

PROTAC Characterization Workflow

Detailed Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents (media, FBS, antibiotics)

  • PROTAC compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) into a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using fluorescence polarization.

Materials:

  • Fluorescently labeled tracer (a ligand for either the POI or the E3 ligase)

  • Purified POI protein

  • Purified E3 ligase protein (or the relevant substrate-binding domain)

  • PROTAC compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well, low-volume, black microplates

  • A plate reader capable of measuring fluorescence polarization

Methodology:

  • Assay Setup:

    • Prepare a solution of the fluorescent tracer at a constant concentration (typically in the low nanomolar range, below its Kd for the respective protein).

    • Prepare a solution of the first protein partner (the one that binds the tracer) at a concentration that results in a significant polarization signal upon binding to the tracer.

    • Prepare a serial dilution of the PROTAC compound.

    • Prepare a solution of the second protein partner.

  • Competition Assay for Ternary Complex Formation:

    • In the wells of the microplate, add the assay buffer, the fluorescent tracer, and the first protein partner.

    • Add the serially diluted PROTAC compound to the wells.

    • Add the second protein partner to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

    • A bell-shaped curve is typically observed, where the polarization signal first increases as the PROTAC bridges the two proteins and the tracer, and then decreases at higher PROTAC concentrations due to the formation of binary complexes (the "hook effect").

    • The peak of the curve represents the maximal formation of the ternary complex. The potency of ternary complex formation can be compared between different PROTACs by analyzing the position and height of the peak.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and this compound represents a valuable building block for constructing these powerful molecules. Its inherent rigidity, potential to improve physicochemical properties, and synthetic accessibility make it an attractive choice for researchers in the field of targeted protein degradation. The successful development of novel PROTAC-based therapeutics will continue to rely on a deep understanding of the structure-activity relationships of all three components of the PROTAC, with the linker playing a central and strategic role. The experimental protocols provided herein offer a foundation for the robust characterization of these promising new drug candidates.

References

An In-depth Technical Guide on the Applications of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the primary application of N-Boc-piperazine-C3-COOH, a bifunctional chemical linker, in the development of Proteolysis Targeting Chimeras (PROTACs). It focuses on its role in the synthesis of a PD-1/PD-L1 protein degrader, summarizing key data and outlining the scientific principles and methodologies involved.

Introduction to this compound

This compound, with the chemical name 4-(3-(tert-butoxycarbonyl)propyl)piperazine-1-carboxylic acid, is a specialized chemical building block primarily utilized as a linker in the synthesis of heterobifunctional molecules. Its structure incorporates a piperazine (B1678402) ring, which imparts a degree of rigidity beneficial for optimizing molecular interactions. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, sequential chemical reactions, a critical feature in the multi-step synthesis of complex molecules like PROTACs. The terminal carboxylic acid provides a reactive handle for conjugation to other molecular components.

The principal application of this compound is in the field of targeted protein degradation, specifically as a component of PROTACs.[1][2] PROTACs are an emerging class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4] The piperazine moiety within the linker structure can enhance the solubility and metabolic stability of the resulting PROTAC molecule.[5][6]

Core Application: A Linker for PD-L1 Degrading PROTACs

This compound has been identified as a key linker in the synthesis of a PROTAC designed to target Programmed Death-Ligand 1 (PD-L1) for degradation.[1][2] PD-L1 is an immune checkpoint protein that is often overexpressed on the surface of cancer cells. It binds to the PD-1 receptor on T-cells, transmitting an inhibitory signal that suppresses the anti-tumor immune response.[7] By inducing the degradation of PD-L1, these PROTACs aim to restore T-cell activity against cancer cells.

A notable example is its use in the synthesis of PROTAC-like molecules based on a resorcinol (B1680541) diphenyl ether scaffold, which act as dual inhibitors and degraders of PD-L1.[8]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of resorcinol diphenyl ether-based PROTAC-like molecules, including the lead compound P22 , which was synthesized using a piperazine-containing linker derived from components like this compound.[8] The primary metric for efficacy in this study was the half-maximal inhibitory concentration (IC50) against the PD-1/PD-L1 interaction, as determined by a Homogenous Time-Resolved Fluorescence (HTRF) binding assay.

CompoundLinker MoietyIC50 (nM) for PD-1/PD-L1 Inhibition[8]
P19 Piperazine-based67.3
P20 Piperazine-based75.8
P21 Piperazine-based123.5
P22 Piperazine-based39.2
P23 Piperazine-based101.9

Note: While compound P22 was identified as a lead candidate for its potent inhibition of the PD-1/PD-L1 interaction, its protein degradation capabilities were described qualitatively as "modest".[8] Quantitative degradation data (e.g., DC50 or Dmax) for P22 is not detailed in the available literature abstracts. However, other studies on different PD-L1 degrading PROTACs have reported degradation rates of approximately 60% at concentrations of 10-20 µM.[9]

Signaling Pathways and Mechanism of Action

The PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune reactions.[7] However, many cancer cells exploit this pathway to evade immune surveillance.

The process is initiated when PD-L1, expressed on the surface of a cancer cell, binds to the PD-1 receptor on an activated T-cell.[10] This interaction leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of PD-1, which in turn recruits the phosphatase SHP-2.[11] SHP-2 then dephosphorylates and inactivates key downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K.[11] This effectively "turns off" the T-cell, preventing it from attacking the cancer cell.

PD1_PDL1_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR PI3K PI3K TCR->PI3K Activates PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruits SHP2->PI3K Dephosphorylates (Inhibits) Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->Activation Leads to PDL1 PD-L1 PDL1->PD1 Binds to

Figure 1: Simplified PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
PROTAC-Mediated Degradation of PD-L1

The PROTAC molecule synthesized using the this compound linker functions by hijacking the cell's ubiquitin-proteasome system to target PD-L1 for destruction. This process circumvents the need to continuously block the PD-1/PD-L1 interaction with a traditional inhibitor.

The PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (PD-L1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and the linker that connects them. By simultaneously binding to both PD-L1 and the E3 ligase, the PROTAC forms a ternary complex.[4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the PD-L1 protein. The polyubiquitinated PD-L1 is then recognized and degraded by the proteasome, effectively removing it from the cell surface and preventing it from engaging with PD-1 on T-cells.

PROTAC_Mechanism cluster_workflow PROTAC Workflow PROTAC PROTAC (PD-L1 binder - Linker - E3 binder) Ternary Ternary Complex (PD-L1-PROTAC-E3) PROTAC->Ternary PDL1 PD-L1 Protein PDL1->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated PD-L1 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded PD-L1 (Amino Acids) Proteasome->Degradation Degradation

Figure 2: General mechanism of action for a PD-L1-targeting PROTAC.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the cited research, this section outlines the general methodologies used in the synthesis and evaluation of the PD-L1 degrading PROTACs.

General Synthesis Workflow

The synthesis of a PROTAC like P22 is a multi-step process. The this compound linker is typically incorporated via standard peptide coupling reactions.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis PDL1_ligand PD-L1 Ligand (e.g., Resorcinol diphenyl ether) Intermediate_1 PD-L1 Ligand-Linker Conjugate PDL1_ligand->Intermediate_1 Amide Coupling Linker_Intermediate Linker Intermediate (from this compound) Linker_Intermediate->Intermediate_1 E3_ligand E3 Ligase Ligand Final_PROTAC Final PROTAC Molecule E3_ligand->Final_PROTAC Intermediate_1->Final_PROTAC Boc Deprotection & Amide Coupling

Figure 3: High-level workflow for the synthesis of a PD-L1 PROTAC.

Key Steps:

  • Amide Coupling: The carboxylic acid of this compound is activated (e.g., using HATU or a similar coupling agent) and reacted with an amine group on the PD-L1 ligand.

  • Boc Deprotection: The Boc protecting group is removed from the piperazine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid), to expose a free amine.

  • Second Amide Coupling: The newly exposed amine on the linker is then coupled to a carboxylic acid on the E3 ligase ligand to form the final heterobifunctional PROTAC molecule.

  • Purification: The final product is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC).

Biological Evaluation Protocols
  • PD-1/PD-L1 HTRF Binding Assay: This assay is used to measure the ability of the synthesized compounds to inhibit the interaction between PD-1 and PD-L1. It relies on Förster resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to the respective proteins. A decrease in the FRET signal indicates inhibition of the protein-protein interaction.[8]

  • Flow Cytometry: This technique is used to quantify the amount of PD-L1 protein on the surface of cancer cells. Cells are treated with the PROTAC at various concentrations, then stained with a fluorescently labeled anti-PD-L1 antibody. The fluorescence intensity, measured by a flow cytometer, is proportional to the amount of surface PD-L1. A reduction in fluorescence compared to untreated cells indicates protein degradation.[8]

  • Western Blotting: This method is used to measure the total amount of PD-L1 protein within the cells. After treatment with the PROTAC, cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with an antibody specific to PD-L1 to visualize and quantify the total protein levels.[8]

  • Co-culture Assays: To assess the functional outcome of PD-L1 degradation, cancer cells are co-cultured with T-cells. The restoration of T-cell activity, such as cytokine production (e.g., IFN-γ) or cancer cell killing, is measured to confirm the therapeutic potential of the PROTAC.[8]

Conclusion

This compound serves as a valuable and versatile linker in the development of PROTACs, a cutting-edge therapeutic modality. Its application in the synthesis of PD-L1 degraders highlights its importance in creating novel cancer immunotherapies. The structural features of the piperazine ring contribute favorably to the physicochemical properties of the final PROTAC molecule. The data from studies on resorcinol diphenyl ether-based PROTACs demonstrate that molecules incorporating this type of linker can potently inhibit the PD-1/PD-L1 interaction and induce the degradation of the PD-L1 protein, thereby providing a promising avenue for future drug development in oncology. Further optimization of the linker length and composition is a key area of ongoing research to enhance the degradation efficiency and overall efficacy of these targeted protein degraders.

References

An In-Depth Technical Guide to N-Boc-piperazine-C3-COOH: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-piperazine-C3-COOH, systematically known as 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It serves as a valuable linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound is a derivative of piperazine (B1678402), where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the other is functionalized with a propanoic acid linker. This structure provides a versatile scaffold for further chemical modifications.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 242459-97-8[1][2]
Molecular Formula C12H22N2O4[1]
Molecular Weight 258.31 g/mol [1]
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]
Synonyms 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4-yl)propionic acid[1]
XLogP3 -1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 70.1 Ų[1]

Table 2: Physical Properties

PropertyValueSource
Melting Point Not experimentally determined in the provided search results.
Boiling Point Not experimentally determined in the provided search results.
Solubility Soluble in organic solvents such as methanol (B129727) and dichloromethane; less soluble in water.[3]
pKa Not experimentally determined in the provided search results.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of N-Boc-piperazine with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.

General Synthesis Pathway

The logical pathway for the synthesis involves the reaction of N-Boc-piperazine with a 3-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

synthesis_pathway NBoc N-Boc-piperazine Intermediate Ester Intermediate NBoc->Intermediate Alkylation Halo 3-Halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) Halo->Intermediate Final This compound Intermediate->Final Ester Hydrolysis Base Base (e.g., K2CO3) Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure based on the synthesis of similar compounds is outlined below. This protocol is a representative example and may require optimization.

Materials:

Step 1: N-Alkylation of N-Boc-piperazine

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add ethyl 3-bromopropanoate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ester intermediate in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH ~3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three main functional components: the Boc-protected amine, the free secondary amine of the piperazine ring, and the carboxylic acid.

  • Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the free amine.

  • Piperazine Nitrogen: The unprotected secondary amine of the piperazine ring is nucleophilic and can undergo various reactions such as alkylation, acylation, and coupling reactions.

  • Carboxylic Acid: The terminal carboxylic acid group can be activated and coupled with amines to form amides, a key reaction in the synthesis of PROTACs and other biologically active molecules.

reactivity_diagram cluster_molecule This compound cluster_reactions Potential Reactions Boc Boc Group Deprotection Deprotection (Acidic Conditions) Boc->Deprotection Reveals free amine Piperazine Piperazine Ring (Secondary Amine) Alkylation N-Alkylation / Acylation Piperazine->Alkylation Functionalization Carboxyl Carboxylic Acid Coupling Amide Coupling (e.g., EDC, HOBt) Carboxyl->Coupling Forms Amide Bond

Caption: Reactivity map of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Source:[1]

In case of exposure, follow standard first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.

Applications in Drug Discovery

The primary application of this compound is as a versatile linker in the design and synthesis of PROTACs.[4] The piperazine moiety can serve as a point of attachment for a ligand that binds to a target protein, while the carboxylic acid can be coupled to a ligand that recruits an E3 ubiquitin ligase. The Boc-protecting group allows for selective functionalization of the piperazine ring.

Caption: Role of this compound in PROTAC assembly.

Conclusion

This compound is a key building block for medicinal chemists, offering a combination of a protected amine, a reactive secondary amine, and a carboxylic acid functionality within a single molecule. Its role as a PROTAC linker highlights its importance in the development of new therapeutic modalities. This guide provides essential data and a framework for the synthesis and handling of this valuable compound, empowering researchers in their drug discovery endeavors. Further experimental validation of its physical properties is warranted to complete the physicochemical profile of this molecule.

References

N-Boc-piperazine-C3-COOH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-piperazine-C3-COOH, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical stability of this linker is crucial for ensuring the integrity of experimental results and the shelf-life of synthesized compounds.

Chemical Profile

PropertyValue
IUPAC Name 3-(4-((tert-butoxy)carbonyl)piperazin-1-yl)propanoic acid
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.31 g/mol
Appearance Typically a white to off-white solid

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the integrity of the piperazine (B1678402) ring. While specific quantitative stability data for this exact molecule is not extensively published, a robust stability profile can be inferred from the known characteristics of its constituent functional groups.

The Boc group is known to be stable under a variety of conditions but is sensitive to acid.[1][][3][4][5] The piperazine core, while generally stable, can be susceptible to oxidation and thermal degradation.[6][7][8][9]

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionStabilityNotes
Acidic pH (pH < 4) LabileThe Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
Neutral pH (pH 6-8) Generally StableExpected to be stable for routine experimental manipulations.
Basic pH (pH > 9) Generally StableThe Boc group is resistant to basic and nucleophilic conditions.[1][]
Elevated Temperature ModerateProlonged exposure to high temperatures (>150 °C) may lead to thermal degradation of the piperazine ring and potential deprotection of the Boc group.[6][8][10]
Light Exposure ModerateSome piperazine compounds can darken upon exposure to light.[11] Protection from light is recommended for long-term storage.
Oxidizing Agents Potential for DegradationAvoid strong oxidizing agents which can affect the piperazine ring.
Reducing Agents Generally StableThe Boc group is stable to catalytic hydrogenation.[]
Common Organic Solvents Generally StableStable in common laboratory solvents like DCM, DMF, and alcohols for typical reaction times.
Aqueous Solutions ModerateLong-term storage in aqueous solutions is not recommended due to the potential for hydrolysis, especially if the pH is not controlled.
Silica (B1680970) Gel Potential for DegradationThe acidic nature of standard silica gel can lead to partial or complete cleavage of the Boc group during column chromatography.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes potential thermal degradation. For short-term storage, cool and dry conditions may be adequate.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)Protects against atmospheric moisture and potential oxidation.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light.
Location Well-ventilated, dry areaStandard good laboratory practice for chemical storage.

Role in PROTAC Development

This compound is a bifunctional linker, a critical component in the synthesis of PROTACs. One end (the carboxylic acid) can be coupled to a ligand for a target protein of interest (POI), while the other end (the deprotected piperazine nitrogen) can be attached to an E3 ubiquitin ligase ligand. This heterobifunctional molecule then brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Cellular Machinery PROTAC PROTAC Warhead Linker (this compound derived) E3 Ligase Ligand POI Target Protein (POI) PROTAC:warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action.

Experimental Protocols

Hypothetical Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

Objective: To evaluate the stability of this compound under conditions of elevated temperature and humidity.

Materials:

  • This compound (at least 3 batches)

  • Stability chambers (e.g., 40 °C / 75% RH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Validated analytical method for purity and impurity determination

  • pH meter

  • Appropriate solvents and buffers

Methodology:

  • Initial Analysis (T=0):

    • For each batch, perform initial analysis including appearance, HPLC purity, and identification (e.g., by mass spectrometry).

  • Sample Preparation and Storage:

    • Place accurately weighed samples of each batch into appropriate containers (e.g., amber glass vials).

    • Place the vials in a stability chamber set to accelerated conditions (e.g., 40 °C ± 2 °C and 75% RH ± 5% RH).

  • Time Points for Testing:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis at Each Time Point:

    • Visually inspect the samples for any change in physical appearance.

    • Perform HPLC analysis to determine the purity of this compound and to identify and quantify any degradation products.

  • Data Evaluation:

    • Compare the results at each time point to the initial (T=0) data.

    • Identify and quantify any significant degradation products.

    • Determine if any "significant change" (as defined by ICH guidelines) has occurred.

Stability_Testing_Workflow start Start: Receive Batches of This compound initial_analysis Initial Analysis (T=0) - Appearance - HPLC Purity - Identification (MS) start->initial_analysis storage Place Samples in Stability Chamber (e.g., 40°C / 75% RH) initial_analysis->storage time_points Pull Samples at Time Points (0, 1, 3, 6 months) storage->time_points analysis Analyze Samples - Visual Inspection - HPLC Purity/Impurity Profile time_points->analysis evaluation Data Evaluation - Compare to T=0 - Identify Degradants analysis->evaluation evaluation->time_points Continue for next time point report Generate Stability Report evaluation->report end End report->end

Workflow for Stability Testing.
General Protocol for Western Blot to Assess PROTAC-Induced Protein Degradation

This protocol describes a standard method to confirm that a PROTAC synthesized using this compound as a linker is effective at degrading its target protein in a cellular context.[13]

Objective: To quantify the level of a target protein in cells after treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the PROTAC and a negative control (e.g., a molecule with a non-binding warhead) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal protein loading for all samples.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Wash the membrane and incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.

This technical guide provides a foundational understanding of the stability and handling of this compound. For critical applications, it is always recommended to perform in-house stability studies to confirm its suitability for your specific experimental conditions and long-term storage.

References

Spectroscopic Profile of N-Boc-piperazine-C3-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-piperazine-C3-COOH, identified as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8). This bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the development of PROTACs and other targeted therapeutics. This document presents a summary of its key spectroscopic characteristics—NMR, IR, and MS—along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]

  • Synonyms: 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4-yl)propionic acid[1]

  • CAS Number: 242459-97-8[1][2][3]

  • Molecular Formula: C₁₂H₂₂N₂O₄[1]

  • Molecular Weight: 258.31 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of its structural fragments and data from commercial suppliers.

Table 1: ¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12br s1HCOOH
~3.40t, J ≈ 5 Hz4HPiperazine-N(Boc)-CH
~2.65t, J ≈ 7 Hz2HPiperazine-N-CH ₂-CH₂
~2.45t, J ≈ 5 Hz4HPiperazine-N-CH
~2.40t, J ≈ 7 Hz2HCH₂-COOH
1.45s9HC(CH ₃)₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
~175C =O (Carboxylic Acid)
154.7C =O (Boc)
79.5C (CH₃)₃
~55Piperazine-N-C H₂-CH₂
~53Piperazine-N-C H₂
~44Piperazine-N(Boc)-C H₂
~32C H₂-COOH
28.4C(C H₃)₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopy Data (Characteristic Absorptions)
Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
2975-2850C-H stretchAliphatic
1760-1690C=O stretchCarboxylic Acid
1680-1700C=O stretchUrethane (Boc)
1470-1450C-H bendAliphatic
1365C-H rocktert-Butyl
1250-1000C-N stretchAmine
1170-1150C-O stretchEster (Boc)
Table 4: Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺
Calculated m/z 259.1652281.1472

M represents the molecular ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (COOH, NH).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Adjust as per instrument recommendations.

    • Drying Gas Temperature: Typically 200-350 °C.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation & Data Compilation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire and interpret high-resolution spectroscopic data under controlled experimental conditions.

References

Methodological & Application

Application Notes and Protocols: Covalent Coupling of N-Boc-piperazine-C3-COOH to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent coupling of N-Boc-piperazine-C3-COOH to a target protein. This linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-binding ligand to an E3 ligase-recruiting moiety.[1][2][3] The protocol described herein utilizes the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the linker and primary amine residues (e.g., lysine) on the surface of the target protein.[4][5][6][7]

Principle of the Reaction

The coupling of this compound to a protein via EDC/NHS chemistry is a two-step process:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is unstable in aqueous solutions.[4]

  • Formation of a Stable NHS Ester: In the presence of NHS or its water-soluble analog, sulfo-NHS, the O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester.[4][5][7] This step enhances the coupling efficiency and allows for better control over the reaction.[4]

  • Amide Bond Formation: The NHS ester readily reacts with primary amines on the surface of the target protein, such as the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond, releasing NHS.[6]

Materials and Reagents

Table 1: Materials and Reagents
Reagent/Material Supplier Catalogue Number Storage
This compounde.g., MedChemExpressHY-131183Room temperature
Target Protein--As recommended
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)e.g., Thermo Fisher229804°C, desiccated
NHS (N-hydroxysuccinimide) or Sulfo-NHSe.g., Thermo Fisher24500 or 24510Room temperature
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)--4°C
Coupling Buffer (e.g., PBS, pH 7.2-8.0)--Room temperature
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)--Room temperature
Desalting Columnse.g., Thermo Fisher89891Room temperature
Organic Solvent (e.g., DMSO or DMF)--Room temperature

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins and applications.

Step 1: Preparation of Reagents
  • Target Protein Solution: Prepare a solution of the target protein in the Coupling Buffer at a concentration of 1-5 mg/mL.

  • This compound Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it with the Activation Buffer to the desired final concentration.

  • EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. It is crucial to equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[4]

Step 2: Activation of this compound
  • In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC/NHS solution. A typical molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS), but this may need optimization.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Coupling to the Target Protein
  • Add the activated this compound solution to the target protein solution. The molar excess of the activated linker over the protein will determine the degree of labeling and should be optimized. A starting point could be a 10- to 50-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[8]

Step 4: Quenching the Reaction
  • To stop the coupling reaction, add a quenching solution containing a primary amine, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM.[4] This will react with any remaining NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate
  • Remove the excess unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.[4] The choice of method will depend on the properties of the target protein.

Step 6: Characterization of the Conjugate
  • Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA or Bradford).

  • Assess the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by UV-Vis spectroscopy if the linker has a chromophore.

  • Confirm the integrity and activity of the conjugated protein using appropriate functional assays.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the coupling experiments.

Table 2: Optimization of Coupling Reaction Conditions
Parameter Condition 1 Condition 2 Condition 3 Result (e.g., DOL)
Molar Ratio (Linker:EDC:NHS)1:2:51:5:101:10:20
Molar Excess of Linker10x20x50x
Reaction Time (hours)12Overnight (4°C)
pH of Coupling Buffer7.27.58.0
Table 3: Characterization of the Final Conjugate
Parameter Value Method
Protein Concentration (mg/mL)BCA Assay
Degree of Labeling (DOL)Mass Spectrometry
Conjugate Purity (%)SDS-PAGE / SEC
Biological Activity (% of unconjugated)Functional Assay

Visualizations

Signaling Pathway: EDC/NHS Coupling Chemistry

EDC_NHS_Coupling cluster_activation Activation Step Carboxyl This compound (R-COOH) Intermediate O-Acylisourea Intermediate Carboxyl->Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester + NHS NHS NHS Conjugate Protein Conjugate (Protein-NH-CO-R) NHS_Ester->Conjugate + Protein-NH2 Protein Target Protein (Protein-NH2)

Caption: EDC/NHS chemistry for protein conjugation.

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Protein, Linker, EDC/NHS) B Activate Linker with EDC and NHS A->B 15-30 min Room Temp C Couple Activated Linker to Target Protein B->C 1-2 hours Room Temp D Quench Reaction C->D 15-30 min Room Temp E Purify Conjugate (e.g., Desalting Column) D->E F Characterize Conjugate (DOL, Purity, Activity) E->F

References

Application Notes and Protocols for N-Boc-piperazine-C3-COOH in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, enabling targeted delivery of chemotherapy to cancer cells. The linker molecule connecting the antibody and the cytotoxic drug is a critical component that influences the stability, solubility, and efficacy of the ADC. N-Boc-piperazine-C3-COOH is a bifunctional linker that offers several advantages in the construction of ADCs. The piperazine (B1678402) moiety can enhance the aqueous solubility of the linker-drug conjugate, a crucial factor for preventing aggregation and improving the pharmacokinetic profile of the ADC. The carboxylic acid handle allows for straightforward conjugation to amine-containing payloads, while the Boc-protected amine provides a latent attachment point for the antibody after deprotection.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of ADCs.

Chemical Properties and Structure

This compound, also known as 4-(3-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, is a chemically stable molecule suitable for multi-step synthesis.

PropertyValue
CAS Number 959053-53-3
Molecular Formula C₁₄H₂₄N₂O₅
Molecular Weight 300.35 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF and DMSO

Application in ADC Synthesis

This compound serves as a non-cleavable linker in ADC constructs. The synthesis of an ADC using this linker typically follows a three-stage process:

  • Payload Conjugation: The carboxylic acid group of the linker is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed under acidic conditions to reveal a secondary amine.

  • Antibody Conjugation: The newly exposed amine on the linker-drug construct is then conjugated to the antibody. This is typically achieved by first modifying the antibody to introduce a reactive handle (e.g., an activated ester) that can react with the amine of the linker.

The piperazine ring, once incorporated into the final ADC structure, can contribute to improved solubility and reduced aggregation of the conjugate.

Experimental Protocols

The following are representative protocols for the synthesis of an ADC using this compound. These protocols are intended as a guide and may require optimization for specific antibodies and payloads.

Protocol 1: Conjugation of an Amine-Containing Cytotoxic Drug to this compound

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a generic amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add NHS (1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add EDC-HCl (1.5 equivalents) to the reaction mixture and stir for 30-60 minutes at 0°C to activate the carboxylic acid. The progress of the activation can be monitored by TLC or LC-MS.

  • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Slowly add the solution of the cytotoxic drug to the activated linker solution at 0°C.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting drug-linker conjugate by preparative HPLC to obtain the pure product.

  • Characterize the purified N-Boc-piperazine-C3-drug conjugate by LC-MS and NMR.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen of the drug-linker conjugate.

Materials:

  • N-Boc-piperazine-C3-drug conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-piperazine-C3-drug conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v). The optimal concentration and reaction time should be determined empirically.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting deprotected piperazine-C3-drug conjugate (as a TFA salt) can be used directly in the next step or purified by HPLC if necessary.

Protocol 3: Antibody Modification and Conjugation to the Deprotected Drug-Linker

This protocol describes a general method for conjugating the deprotected drug-linker to a monoclonal antibody via lysine (B10760008) residues. This involves activating the antibody's lysine residues to create amine-reactive sites.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected piperazine-C3-drug conjugate

  • A bifunctional crosslinker such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or an NHS-ester crosslinker.

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Activation (Example with an NHS-ester crosslinker):

    • Dissolve the NHS-ester crosslinker in an organic solvent like DMSO.

    • Add a 5-20 molar excess of the crosslinker to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Crosslinker: Purify the activated antibody using a desalting column (e.g., Sephadex G-25) equilibrated with PBS at pH 7.2 to remove the excess, unreacted crosslinker.

  • Conjugation:

    • Immediately add the deprotected piperazine-C3-drug conjugate (typically 5-10 molar excess over the activated sites on the antibody) to the purified, activated antibody solution.

    • Incubate the reaction for 4-16 hours at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to cap any unreacted sites on the antibody. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the final ADC by measuring the absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

    • Evaluate the in vitro cytotoxicity of the ADC on a target cancer cell line.

Quantitative Data

Specific quantitative data for the synthesis of ADCs using this compound is not extensively reported in publicly available literature. However, the following table provides typical ranges for yields and drug-to-antibody ratios (DARs) that can be expected for ADC synthesis using similar amine-reactive conjugation chemistries.

ParameterTypical RangeNotes
Drug-Linker Synthesis Yield 40 - 70%Highly dependent on the specific drug and purification method.
Boc Deprotection Yield >90%Typically a high-yielding reaction.
Antibody Conjugation Yield 50 - 80%Based on the recovery of the antibody after conjugation and purification.
Drug-to-Antibody Ratio (DAR) 2 - 4Can be controlled by adjusting the molar ratio of the drug-linker to the antibody during conjugation. A DAR of around 4 is often targeted for optimal efficacy and pharmacokinetics.
ADC Aggregation <5%Should be minimized to ensure safety and efficacy.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Antibody Conjugation Linker This compound Activation EDC/NHS Activation Linker->Activation Drug Amine-containing Cytotoxic Drug Conjugation1 Amide Bond Formation Drug->Conjugation1 Activation->Conjugation1 DrugLinker N-Boc-piperazine-C3-Drug Conjugation1->DrugLinker Deprotection TFA/DCM DrugLinker->Deprotection DeprotectedDL Piperazine-C3-Drug Deprotection->DeprotectedDL Conjugation2 Conjugation DeprotectedDL->Conjugation2 Antibody Monoclonal Antibody (mAb) Activation2 Antibody Activation (e.g., NHS-ester) Antibody->Activation2 Activation2->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Workflow for ADC synthesis using this compound.

Structure of the Final ADC

ADC_Structure cluster_Ab Antibody cluster_Linker N-Piperazine-C3-COOH Linker cluster_Drug Payload Ab mAb Linker Lysine Residue Amide Bond Piperazine Ring C3 Alkyl Chain Amide Bond Ab->Linker:f0 Conjugation Site Drug Cytotoxic Drug Linker:f4->Drug

Caption: Schematic of the final ADC structure.

Representative Signaling Pathway: HER2-Targeted ADC

This diagram illustrates the mechanism of action of a hypothetical ADC targeting the HER2 receptor on a cancer cell.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 1. Binding Dimerization Dimerization HER2->Dimerization Internalization Internalization (Endocytosis) HER2->Internalization 2. Internalization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Degradation Payload Cytotoxic Payload DrugRelease->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of a HER2-targeted ADC.

Solid-Phase Synthesis Protocol for Peptidomimetics Using N-Boc-piperazine-C3-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of peptidomimetics and other molecules incorporating a piperazine-C3-linker using N-Boc-piperazine-C3-COOH as a key building block. The protocol details the coupling of this linker to a solid support, subsequent chain elongation, and final cleavage. This methodology is particularly relevant for the development of novel therapeutics, including bacterial topoisomerase inhibitors and ligands for G protein-coupled receptors (GPCRs).

Introduction

The incorporation of non-peptidic scaffolds, such as piperazine-based structures, into peptide chains is a widely used strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and increase proteolytic stability. The this compound building block offers a versatile platform for introducing a flexible, yet constrained, piperazine (B1678402) moiety into a target molecule via solid-phase synthesis. This approach allows for the rapid and efficient generation of compound libraries for screening and lead optimization.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic utilizing this compound. These values are representative and may vary depending on the specific sequence, scale, and resin used.

ParameterValueNotes
Resin Type Rink Amide AM ResinSuitable for the synthesis of C-terminal amides.
Resin Substitution 0.5 - 0.7 mmol/gStandard loading for many commercial resins.
Coupling Reagents HBTU / DIPEAStandard coupling conditions for Fmoc/tBu strategy.
This compound Coupling Efficiency >95%Monitored by Kaiser test (negative result).
Amino Acid Coupling Efficiency (per step) >99%Monitored by Kaiser test.
Overall Crude Product Yield 65 - 85%Dependent on the length and sequence of the final molecule.
Crude Product Purity (by RP-HPLC) 70 - 90%Purification is typically required to achieve higher purity.

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a target molecule using this compound.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide AM resin in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF from the vessel.

Fmoc Deprotection of the Resin
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (6 times for 30 seconds each).

Coupling of this compound
  • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10-15 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result, indicated by a colorless or yellowish bead color, is expected).

  • Wash the resin with DMF (4 times for 30 seconds each).

Boc Deprotection of the Piperazine Nitrogen
  • Wash the resin with dichloromethane (B109758) (DCM) (3 times).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3 times).

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).

  • Wash the resin with DMF (5 times).

Peptide Chain Elongation (Example using Fmoc-amino acids)
  • Fmoc-Amino Acid Coupling:

    • In a separate vial, pre-activate the desired Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to monitor the reaction progress.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF as described in step 2.

    • Wash the resin with DMF.

  • Repeat the coupling and deprotection steps until the desired sequence is assembled.

Cleavage from the Resin and Final Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

Purification and Analysis
  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.

Mandatory Visualizations

Experimental Workflow

Solid_Phase_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Resin Wash1 Wash (DMF) Fmoc_Deprotection_Resin->Wash1 Couple_Linker Couple this compound (HBTU/DIPEA) Wash1->Couple_Linker Wash2 Wash (DMF) Couple_Linker->Wash2 Boc_Deprotection Boc Deprotection (TFA/DCM) Wash2->Boc_Deprotection Neutralize Neutralize (DIPEA/DMF) Boc_Deprotection->Neutralize Wash3 Wash (DMF) Neutralize->Wash3 Elongation Peptide Chain Elongation (Fmoc-AA, HBTU/DIPEA; 20% Piperidine/DMF cycles) Wash3->Elongation Wash4 Wash (DCM) Elongation->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: Workflow for solid-phase synthesis using this compound.

Signaling Pathway: GPCR Activation by a Peptide Ligand

Peptides and peptidomimetics synthesized using piperazine-based linkers can act as ligands for G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery.[1][2][3][4][5] The following diagram illustrates a general mechanism of GPCR activation by an extracellular peptide ligand, leading to downstream signaling.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ subunits) GPCR->G_Protein Recruitment & GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Gα-GTP activates Ligand Peptide Ligand (with Piperazine Linker) Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General signaling pathway of a G protein-coupled receptor (GPCR).

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. N-Boc-piperazine-C3-COOH is a bifunctional linker that offers a versatile platform for modifying nanoparticle surfaces. The terminal carboxylic acid group allows for covalent attachment to amine-functionalized nanoparticles, while the Boc-protected piperazine (B1678402) moiety provides a latent reactive site that, upon deprotection, can be used for the conjugation of therapeutic agents, targeting ligands, or imaging probes.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using this compound. It includes methodologies for conjugation, deprotection, and subsequent bioconjugation, along with representative characterization data.

Key Applications

  • Targeted Drug Delivery: The exposed amine on the piperazine ring (after deprotection) serves as a reactive handle for attaching targeting moieties such as antibodies, peptides, or small molecules, enabling specific delivery to target cells or tissues.

  • Controlled Release: The piperazine linker can be integrated into stimuli-responsive systems, where changes in the local microenvironment (e.g., pH) can trigger the release of a conjugated drug.

  • Bioconjugation Platform: The bifunctional nature of this compound facilitates the creation of complex, multifunctional nanoparticle systems carrying both therapeutic and diagnostic agents.

Data Presentation

Table 1: Physicochemical Characterization of Functionalized Nanoparticles
Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)105 ± 2.10.15 ± 0.02+35.2 ± 1.5
This compound Functionalized112 ± 2.50.17 ± 0.03+28.7 ± 1.8
Deprotected Piperazine Functionalized115 ± 2.80.18 ± 0.02+40.1 ± 2.0
Drug-Conjugated Nanoparticles125 ± 3.10.20 ± 0.03+15.5 ± 1.7

Note: Data are representative and may vary depending on the nanoparticle type, size, and concentration.

Table 2: Drug Loading and Encapsulation Efficiency
ParameterValue
Drug Loading Content (wt%)Up to 36%[1]
Entrapment Efficiency (%)55.30%[2]

Note: These values are based on studies using piperazine-carboxylic acid functionalized mesoporous silica (B1680970) nanoparticles for gemcitabine (B846) loading and may serve as a reference.[1][2]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with primary amine groups on their surface using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in DI water to a final concentration of 1 mg/mL.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 12,000 x g for 15 minutes) and resuspension to remove any storage buffer contaminants.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Immediately before use, prepare fresh solutions of EDC (200 mM) and NHS (200 mM) in Activation Buffer.

    • To the this compound solution, add EDC and NHS to a final concentration of 20 mM and 20 mM, respectively.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated this compound solution to the washed amine-functionalized nanoparticle suspension. A typical molar ratio of the linker to available amine groups on the nanoparticles is 10:1 to 50:1.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator or shaker).

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant and wash the nanoparticles three times with Washing Buffer and twice with DI water to remove unreacted reagents and byproducts.

  • Final Resuspension:

    • Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage at 4°C or for immediate use in the deprotection step.

Protocol 2: Boc Deprotection to Expose the Piperazine Amine Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine on the nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension:

    • Lyophilize or carefully dry the this compound functionalized nanoparticles.

    • Resuspend the dry nanoparticles in DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal and Washing:

    • Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in PBS.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS. Repeat this washing step three times to ensure complete removal of residual acid.

  • Final Resuspension:

    • Resuspend the purified amine-terminated nanoparticles in the desired buffer for subsequent conjugation of biomolecules.

Protocol 3: Conjugation of a Therapeutic Agent to Piperazine-Functionalized Nanoparticles

This protocol provides a general method for attaching a carboxyl-containing therapeutic agent to the newly exposed amine groups on the nanoparticle surface.

Materials:

  • Piperazine-functionalized nanoparticles

  • Carboxyl-containing therapeutic agent

  • EDC and NHS

  • Activation Buffer (MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

  • Activation of Therapeutic Agent:

    • Dissolve the carboxyl-containing therapeutic agent in Activation Buffer.

    • Activate the carboxylic acid groups by adding EDC and NHS as described in Protocol 1, Step 2.

  • Conjugation to Nanoparticles:

    • Disperse the piperazine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated therapeutic agent solution to the nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction and wash the drug-conjugated nanoparticles as described in Protocol 1, Step 4.

  • Characterization:

    • Characterize the final drug-conjugated nanoparticles for size, zeta potential, drug loading, and release kinetics.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_functionalization Step 1: Functionalization cluster_deprotection Step 2: Deprotection cluster_conjugation Step 3: Bioconjugation Amine_NP Amine-Functionalized Nanoparticles Conjugation EDC/NHS Coupling Amine_NP->Conjugation Linker This compound Linker->Conjugation Boc_NP Boc-Protected Nanoparticles Conjugation->Boc_NP Deprotection TFA/DCM Treatment Boc_NP->Deprotection Amine_Piperazine_NP Piperazine-Amine Nanoparticles Deprotection->Amine_Piperazine_NP Drug_Conjugation EDC/NHS Coupling Amine_Piperazine_NP->Drug_Conjugation Drug Therapeutic Agent (with -COOH) Drug->Drug_Conjugation Final_NP Drug-Conjugated Nanoparticles Drug_Conjugation->Final_NP logical_relationship cluster_components Core Components cluster_assembly Assembly and Function NP_Core Nanoparticle Core Functionalized_NP Multifunctional Nanoparticle NP_Core->Functionalized_NP provides scaffold Linker Piperazine-C3 Linker Linker->Functionalized_NP enables attachment Payload Therapeutic/Imaging Payload Payload->Linker conjugated to Targeting Targeting Ligand Targeting->Linker conjugated to Targeting_Function Specific Cell Targeting Functionalized_NP->Targeting_Function performs Delivery_Function Payload Delivery Targeting_Function->Delivery_Function leads to

References

Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH is a versatile bifunctional linker commonly employed in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its structure, featuring a Boc-protected piperazine (B1678402) moiety and a carboxylic acid terminus, makes it an ideal building block for introducing a piperazine-C3 linkage. This is frequently utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The formation of a stable amide bond is a critical step in the incorporation of this linker into the final molecule.

These application notes provide detailed protocols for the efficient formation of amide bonds between this compound and a primary amine, utilizing common and effective coupling reagents. Additionally, we present a comparative analysis of expected yields and discuss the application of this linker in the context of PROTACs targeting the PD-1/PD-L1 signaling pathway.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is crucial for achieving high yields and purity in amide bond formation. Below is a summary of commonly used reagents with typical reaction conditions and expected yields when coupling N-Boc-protected carboxylic acids with primary amines. While yields are substrate-dependent, this table provides a general guideline for what can be expected with this compound.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBt DIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea (B33335) byproduct can sometimes complicate purification.
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.
BOP NoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the amide bond formation between this compound and a generic primary amine (R-NH2) using two of the most common and effective coupling methods: EDC/HOBt and HATU.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary amine (R-NH2)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol outlines the use of the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Materials:

  • This compound

  • Primary amine (R-NH2)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow: Amide Bond Formation

The following diagram illustrates the general workflow for the amide bond formation between this compound and a primary amine using a coupling reagent.

experimental_workflow cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reaction Mixture Coupling Reagent (e.g., EDC, HATU) Coupling Reagent (e.g., EDC, HATU) Coupling Reagent (e.g., EDC, HATU)->Reaction Mixture Additive (e.g., HOBt) Additive (e.g., HOBt) Additive (e.g., HOBt)->Reaction Mixture Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Final Amide Product Final Amide Product Workup & Purification->Final Amide Product

Caption: General workflow for amide bond formation.

Signaling Pathway: PROTAC-Mediated Degradation of PD-L1

This compound is a key component in the synthesis of PROTACs designed to target and degrade the Programmed Death-Ligand 1 (PD-L1). The following diagram illustrates the mechanism of action of such a PROTAC in the context of cancer immunotherapy.

protac_pd_l1_pathway cluster_cell Cancer Cell cluster_t_cell T-Cell PD-L1 PD-L1 (Target Protein) Ternary Complex Ternary Complex (PD-L1-PROTAC-E3 Ligase) PD-L1->Ternary Complex binds PD-1 PD-1 PD-L1->PD-1 Inhibition (Blocked by Degradation) PROTAC PROTAC (this compound linker) PROTAC->Ternary Complex recruits E3 Ligase E3 Ubiquitin Ligase E3 Ligase->Ternary Complex recruits Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub-PD-L1 Ubiquitinated PD-L1 Ubiquitination->Ub-PD-L1 Proteasome Proteasome Ub-PD-L1->Proteasome Degradation Degradation Proteasome->Degradation Peptide Fragments Peptide Fragments Degradation->Peptide Fragments T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibits

Caption: PROTAC-mediated degradation of PD-L1.

Conclusion

The amide bond formation with this compound is a fundamental transformation in the synthesis of various molecules for drug discovery, most notably PROTACs. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. The protocols provided herein offer robust starting points for researchers. The application of this linker in PROTACs targeting the PD-1/PD-L1 pathway highlights its significance in the development of novel cancer immunotherapies. By facilitating the degradation of PD-L1, these PROTACs can restore T-cell activity and enhance the anti-tumor immune response.

Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptidomimetics. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile and selective removal under acidic conditions.[1][2][3][] In the context of drug discovery, piperazine (B1678402) scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds. The N-Boc-piperazine-C3-COOH derivatives are versatile building blocks, where the Boc group serves to temporarily mask one of the piperazine nitrogens, allowing for selective functionalization of the carboxylic acid moiety or the other nitrogen atom.

This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound derivatives, a critical step in the synthetic route towards various target molecules. We will explore the most common acidic deprotection methods, present quantitative data to guide reaction optimization, and provide step-by-step experimental protocols.

Common Deprotection Methods

The removal of the Boc protecting group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The most frequently employed reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice between these reagents often depends on the sensitivity of other functional groups present in the molecule, the desired work-up procedure, and scale of the reaction.

A general chemical equation for the Boc deprotection is shown below:

Boc Deprotection Reaction cluster_reactants Reactants cluster_products Products This compound This compound Piperazine-C3-COOH_salt Piperazine-C3-COOH Salt This compound->Piperazine-C3-COOH_salt Deprotection Acid + Acid (e.g., TFA, HCl) CO2 + CO2 Isobutylene + Isobutylene

Caption: General reaction scheme for the acid-catalyzed deprotection of this compound.

Trifluoroacetic Acid (TFA) Method

Trifluoroacetic acid is a strong acid commonly used for Boc deprotection due to its high efficiency and the volatility of its salts, which simplifies product isolation. Reactions are typically performed in a co-solvent such as dichloromethane (B109758) (DCM) to ensure solubility of the starting material.

Hydrochloric Acid (HCl) Method

Hydrochloric acid, often used as a solution in an organic solvent like dioxane or methanol (B129727), is another effective reagent for Boc removal. This method often results in the formation of the hydrochloride salt of the deprotected amine, which can sometimes be isolated by filtration if it precipitates from the reaction mixture.

Quantitative Data Summary

The selection of the deprotection method and conditions can significantly impact the reaction's success, including yield and purity of the final product. The following table summarizes typical reaction conditions and reported yields for the deprotection of N-Boc-piperazine derivatives.

Substrate AnalogueReagentSolventTemperature (°C)TimeYield (%)Reference
1-Benzyl-4-Boc-piperazine-2-carboxylic acidTFADichloromethaneRoom Temperature0.5 - 2 hNot specified[1]
N-Boc-piperazine derivative6N HClWater/EtherNot specifiedNot specifiedGood[5]
General N-Boc amines25% TFA/DCMDichloromethaneRoom Temperature2 h~60[6]
General N-Boc aminesTFADichloromethaneRoom Temperature18 h87[6]
1-Alloc-4-Boc-piperazine-2-carboxylic acidTFADichloromethaneRoom Temperature2.5 hNot specified[7]

Note: The yields and reaction times can vary depending on the specific substrate, concentration, and scale of the reaction. It is always recommended to monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR.

Experimental Protocols

Below are detailed protocols for the deprotection of this compound derivatives using TFA and HCl.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general guideline for the TFA-mediated deprotection of this compound.

TFA_Deprotection_Workflow Workflow for TFA-Mediated Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Dichloromethane (DCM) add_tfa Add Trifluoroacetic Acid (TFA) dropwise at 0°C start->add_tfa stir Stir at room temperature add_tfa->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Completion neutralize Neutralize with a suitable base (e.g., saturated NaHCO3 solution) concentrate->neutralize extract Extract with an organic solvent neutralize->extract dry Dry organic layer (e.g., Na2SO4) extract->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by chromatography (if necessary) filter_concentrate->purify

Caption: Experimental workflow for TFA deprotection.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine-C3-COOH derivative.

  • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol outlines the deprotection of this compound using a commercially available solution of HCl in dioxane.

HCl_Deprotection_Workflow Workflow for HCl-Mediated Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in a minimal amount of suitable solvent add_hcl Add 4M HCl in Dioxane start->add_hcl stir Stir at room temperature add_hcl->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo to obtain HCl salt monitor->concentrate Completion neutralize_extract Alternatively, neutralize with base and extract with organic solvent concentrate->neutralize_extract Optional purify Purify by recrystallization or chromatography (if necessary) concentrate->purify neutralize_extract->purify

Caption: Experimental workflow for HCl deprotection.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-dioxane (B91453)

  • Anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane)

  • Diethyl ether (for precipitation)

  • Base for neutralization (e.g., sodium hydroxide (B78521) solution, triethylamine)

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., 1M NaOH or triethylamine) to a pH of 8-9. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated as described in Protocol 1.

  • Further purification can be achieved by recrystallization or column chromatography if needed.

Logical Relationships and Decision Making

The choice of deprotection method often depends on the stability of other functional groups in the molecule. The following diagram illustrates a decision-making process for selecting the appropriate deprotection strategy.

Deprotection_Decision_Tree start Start: this compound derivative acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive tfa_preferred TFA in DCM is a good first choice for high efficiency. acid_sensitive->tfa_preferred No hcl_preferred HCl in dioxane/methanol can be used for easy isolation of HCl salt. acid_sensitive->hcl_preferred No consider_mild Consider milder acidic conditions (e.g., formic acid, milder Lewis acids) or alternative deprotection methods. acid_sensitive->consider_mild Yes

Caption: Decision tree for selecting a Boc deprotection method.

Conclusion

The deprotection of the Boc group from this compound derivatives is a fundamental transformation in the synthesis of a multitude of biologically relevant molecules. Both TFA and HCl are reliable reagents for this purpose, and the choice between them should be guided by the specific substrate and the overall synthetic strategy. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully and efficiently perform this crucial synthetic step. Careful monitoring of the reaction and appropriate work-up and purification procedures are key to obtaining the desired product in high yield and purity.

References

Application Notes and Protocols: N-Boc-piperazine-C3-COOH as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-C3-COOH is a bifunctional crosslinker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This linker molecule features two key reactive functionalities: a carboxylic acid (-COOH) group and a Boc-protected piperazine (B1678402) amine. This orthogonal protecting group strategy allows for sequential conjugation, preventing cross-reactivity.[] The piperazine ring offers several advantages in PROTAC design, including increased rigidity compared to flexible alkyl chains, which can reduce the entropic penalty of forming the ternary complex (PROTAC-target protein-E3 ligase).[5][6] Additionally, the piperazine moiety can enhance the solubility and cell permeability of the final PROTAC molecule.[6][7] The C3 alkyl chain provides spatial separation between the two ends of the linker, a critical parameter in optimizing PROTAC efficacy.[]

While the primary application of this compound is in PROTAC development, its bifunctional nature also lends itself to other bioconjugation applications, such as the synthesis of Antibody-Drug Conjugates (ADCs), where it can be used to connect a cytotoxic payload to a monoclonal antibody.

Mechanism of Action: PROTACs

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows for the simultaneous binding of a target protein and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC TargetProtein Target Protein TargetProtein_bound Target Protein E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase Ub Ubiquitin Ub->E3Ligase_bound Recruitment Proteasome 26S Proteasome DegradedProtein Degraded Peptides Proteasome->DegradedProtein PROTAC_bound->E3Ligase_bound TargetProtein_bound->Proteasome Recognition & Degradation TargetProtein_bound->PROTAC_bound E3Ligase_bound->TargetProtein_bound Ubiquitination

PROTAC Mechanism of Action

Experimental Protocols: PROTAC Synthesis

The following is a generalized protocol for the synthesis of a PROTAC using this compound. The specific reagents and conditions may require optimization based on the properties of the target protein ligand and the E3 ligase ligand.

Step 1: Coupling of this compound to the Target Protein Ligand

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine functionality on the target protein ligand.

Materials:

  • This compound

  • Target protein ligand with a primary or secondary amine

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)

  • Anhydrous, aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

Protocol:

  • Dissolve this compound (1.0 eq) and the target protein ligand (1.0-1.2 eq) in the anhydrous solvent.

  • Add the amide coupling reagent (1.1-1.5 eq) and the tertiary amine base (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the piperazine amine for the subsequent coupling reaction.[9][10]

Materials:

  • Boc-protected intermediate from Step 1

  • Acidic solution (e.g., 4M HCl in dioxane or 20-50% TFA in DCM)

  • Anhydrous solvent (e.g., dioxane or DCM)

Protocol:

  • Dissolve the Boc-protected intermediate in the anhydrous solvent.

  • Add the acidic solution and stir the mixture at room temperature for 1-4 hours.[11]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt is often used directly in the next step without further purification.

Step 3: Coupling of the Deprotected Linker to the E3 Ligase Ligand

The final step involves forming a second amide bond between the newly exposed piperazine amine and a carboxylic acid on the E3 ligase ligand.

Materials:

  • Deprotected intermediate from Step 2

  • E3 ligase ligand with a carboxylic acid functionality

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)

  • Anhydrous, aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

Protocol:

  • Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent.

  • Add the amide coupling reagent (1.1-1.5 eq) and the tertiary amine base (2.0-3.0 eq) and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected intermediate from Step 2 (1.0-1.2 eq) and additional tertiary amine base (to neutralize the amine salt) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow Start This compound + Target Protein Ligand Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate2->Step3 E3Ligand E3 Ligase Ligand E3Ligand->Step3 FinalProduct Final PROTAC Step3->FinalProduct Purification Purification & Characterization (HPLC, LC-MS, NMR) FinalProduct->Purification

PROTAC Synthesis Workflow

Data Presentation

The following table provides a template for summarizing the key characteristics of the synthesized PROTAC.

Parameter Description Result
Molecular Weight The calculated and experimentally determined molecular weight of the final PROTAC.
Purity The purity of the final PROTAC as determined by HPLC.
Target Protein Binding Affinity (Kd/IC50) The binding affinity of the PROTAC for the target protein.
E3 Ligase Binding Affinity (Kd/IC50) The binding affinity of the PROTAC for the E3 ligase.
Degradation Activity (DC50) The concentration of the PROTAC required to degrade 50% of the target protein.
Cellular Permeability Assessment of the PROTAC's ability to cross the cell membrane.

Conceptual Application: Antibody-Drug Conjugates (ADCs)

In addition to its use in PROTACs, this compound can conceptually be employed as a linker in the construction of ADCs. In this application, the linker would connect a cytotoxic drug (payload) to a monoclonal antibody that targets a tumor-specific antigen. The piperazine component can contribute to the stability and solubility of the ADC.

ADC_Structure Antibody Monoclonal Antibody Linker N-piperazine-C3-COOH derived linker Antibody->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload Linker->Payload

Conceptual ADC Structure

References

Applications of N-Boc-piperazine-C3-COOH in Medicinal Chemistry: A Focus on PROTAC-mediated PD-L1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-PB01

Introduction

N-Boc-piperazine-C3-COOH is a versatile bifunctional linker predominantly utilized in the field of medicinal chemistry for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a piperazine (B1678402) ring protected with a tert-butyloxycarbonyl (Boc) group and a carboxylic acid moiety at the terminus of a three-carbon aliphatic chain. This arrangement provides a key building block for conjugating a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, the fundamental principle of PROTAC technology. The piperazine core offers a degree of conformational rigidity to the linker, which can be advantageous for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), a critical step for efficient protein degradation.[1][2][3]

Key Application: PD-1/PD-L1 Pathway Inhibition and Degradation

A significant application of this compound is in the development of PROTACs targeting the programmed cell death-ligand 1 (PD-L1).[4][5][6][7] The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint that cancer cells often exploit to evade the host's immune system. Small molecule inhibitors that block this interaction have shown therapeutic promise. Taking this a step further, PROTACs have been designed to not only inhibit but also induce the degradation of the PD-L1 protein, potentially leading to a more profound and sustained anti-tumor immune response.

In a notable study by Cheng et al. (2020), this compound was employed as a linker to synthesize a series of novel resorcinol (B1680541) diphenyl ether-based PROTACs.[8] One of the most promising compounds from this series, designated as P22 (also known as PROTAC PD-1/PD-L1 degrader-1 or HY-131183), demonstrated both potent inhibition of the PD-1/PD-L1 interaction and the ability to induce the degradation of PD-L1 in cancer cell lines.[4][9][10]

Quantitative Data Summary

The following table summarizes the biological activity of a representative PD-L1 PROTAC degrader synthesized using an this compound derived linker.

Compound IDTargetAssay TypeResultReference
P22 (PROTAC PD-1/PD-L1 degrader-1)PD-1/PD-L1 InteractionHTRF Binding AssayIC₅₀ = 39.2 nM[4][9][10]
P22 (PROTAC PD-1/PD-L1 degrader-1)PD-L1 Protein LevelsWestern Blot (Hep3B/OS-8/hPD-L1 cells)21% degradation at 1 µM (24h)[9][10]
P22 (PROTAC PD-1/PD-L1 degrader-1)PD-L1 Protein LevelsWestern Blot (Hep3B/OS-8/hPD-L1 cells)35% degradation at 10 µM (24h)[9][10]
P22 (PROTAC PD-1/PD-L1 degrader-1)Cell Surface PD-L1Flow Cytometry (Hep3B/OS-8/hPD-L1 cells)>14% reduction[9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the PD-L1 PROTAC and the general workflow for its synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_tcell T Cell PROTAC PD-L1 PROTAC (P22) Ternary_Complex Ternary Complex (PD-L1-PROTAC-CRBN) PROTAC->Ternary_Complex Binds PDL1 PD-L1 (Target Protein) PDL1->Ternary_Complex Binds PD1 PD-1 Receptor PDL1->PD1 Inhibition (Blocked by PROTAC) E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released Ub_PDL1 Polyubiquitinated PD-L1 Ternary_Complex->Ub_PDL1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_PDL1->Proteasome Recognition Degraded_PDL1 Degraded PD-L1 (Peptide Fragments) Proteasome->Degraded_PDL1 Degradation Activation T-Cell Activation PD1->Activation Inhibitory Signal TCR T-Cell Receptor (TCR) TCR->Activation Signal 1 Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Materials This compound + Amine-containing PD-L1 Ligand Coupling Amide Coupling (HATU, DIPEA, DMF) Start_Materials->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Final_Coupling Coupling with E3 Ligase Ligand Deprotection->Final_Coupling PROTAC Purified PD-L1 PROTAC (P22) Final_Coupling->PROTAC Cell_Culture Cell Culture (e.g., Hep3B/OS-8/hPD-L1) PROTAC->Cell_Culture Characterized Compound Treatment PROTAC Treatment (Dose-response) Cell_Culture->Treatment HTRF HTRF Assay (PD-1/PD-L1 Binding) Treatment->HTRF Western_Blot Western Blot (Total PD-L1 Levels) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Surface PD-L1 Levels) Treatment->Flow_Cytometry Data_Analysis Data Analysis (IC50, DC50, Dmax) HTRF->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

References

Application Note: Amide Bond Conjugation of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

AN-001: Standard Protocol for Coupling to Amine-Containing Molecules

Introduction

N-Boc-piperazine-C3-COOH is a bifunctional linker commonly employed in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its structure incorporates a Boc-protected piperazine (B1678402) ring and a terminal carboxylic acid, making it an ideal building block for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[1][2] The carboxylic acid moiety allows for covalent attachment to primary or secondary amines on target molecules, such as proteins, peptides, or other small molecule ligands, through a stable amide bond. This application note provides a detailed, step-by-step protocol for the conjugation of this compound to an amine-containing molecule using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The conjugation process is a two-step reaction facilitated by carbodiimide (B86325) chemistry.[3]

  • Activation: The carboxylic acid group on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]

  • Stabilization and Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule to form a covalent amide bond, releasing NHS.[4][5] The use of NHS or its water-soluble analog (Sulfo-NHS) increases the efficiency and stability of the conjugation reaction.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-Containing Molecule (e.g., Aniline, Benzylamine, or a specific ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Optional, as a non-nucleophilic base)

  • Quenching Agent: 1 M Glycine or Ethanolamine solution

  • Deionized Water (for workup)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Mobile Phase for HPLC (e.g., Acetonitrile (B52724), Water, with 0.1% Trifluoroacetic Acid or Formic Acid)

  • Rotary Evaporator

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol for Conjugation in Organic Solvent

This protocol is suitable for the conjugation of small molecules soluble in organic solvents like DMF.

Step 1: Reagent Preparation

  • Ensure all glassware is dry.

  • Dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 0.1 M.

  • In a separate vial, dissolve the amine-containing molecule (1.0-1.1 eq) in anhydrous DMF.

Step 2: Activation of Carboxylic Acid

  • To the solution of this compound, add NHS (1.5 eq).

  • Add EDC-HCl (1.2 eq) to the mixture.

  • If desired, add DIPEA (2.0 eq) to maintain a basic pH, which can facilitate the reaction.

  • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester.

Step 3: Conjugation Reaction

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by analytical HPLC or LC-MS.

Step 4: Reaction Quenching and Workup

  • Once the reaction is complete, add deionized water to quench any remaining activated esters and dilute the DMF.

  • Transfer the mixture to a separatory funnel.

  • Extract the product into an organic solvent such as Ethyl Acetate (3x volumes).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

  • Purify the crude product using preparative reverse-phase HPLC.[6][7]

  • Use a suitable gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid) to elute the product.

  • Collect fractions containing the desired product, identified by analytical HPLC or LC-MS.

  • Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final conjugate.

Step 6: Characterization

  • Confirm the identity and purity of the final conjugate using LC-MS.[8][9] The mass spectrum should show a peak corresponding to the molecular weight of the expected product.

  • Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy if required.

Data Presentation

The following table summarizes the typical quantitative parameters for the conjugation reaction. Molar equivalents are based on this compound as the limiting reagent.

ParameterValueNotes
Reagents
This compound1.0 eqLimiting Reagent
Amine-Containing Molecule1.0 - 1.1 eqA slight excess can drive the reaction to completion.
EDC-HCl1.2 eqUse fresh, high-quality EDC for best results.
NHS1.5 eqA larger excess of NHS can improve the yield.[10]
DIPEA (Optional Base)2.0 eqHelps neutralize the HCl salt from EDC-HCl.
Reaction Conditions
SolventAnhydrous DMF or DMSOEnsures solubility of reagents.
Concentration0.1 MA typical starting concentration.
Activation Time30 - 60 minutesAt room temperature.
Conjugation Time4 - 24 hoursMonitor by LC-MS for completion.
TemperatureRoom Temperature (~25°C)
Purification & Analysis
Purification MethodPreparative RP-HPLCC18 column is commonly used for small molecules.[11]
CharacterizationLC-MS, NMRTo confirm mass and structure.
Expected Yield60 - 85%Yields are highly dependent on the specific amine substrate.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical pathway for the EDC/NHS-mediated conjugation.

G cluster_1 Step 2: Conjugation Linker This compound Intermediate O-Acylisourea Intermediate (Unstable) Linker->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (Semi-stable) Intermediate->NHSEster NHS NHS NHS->NHSEster Product Final Conjugate (Amide Bond) NHSEster->Product Amine Amine Molecule (R-NH2) Amine->Product

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from preparation to final product characterization.

G A Reagent Preparation (Linker, Amine, EDC, NHS in DMF) B Activation Step (Linker + EDC + NHS) A->B 1. Dissolve C Conjugation Reaction (Add Amine Molecule) B->C 2. Stir 30-60 min D Monitor Reaction (LC-MS / HPLC) C->D 3. Stir 4-24h D->C Incomplete E Quenching & Aqueous Workup D->E Complete F Organic Extraction & Drying E->F G Crude Product Concentration F->G H Purification (Preparative HPLC) G->H 4. Purify I Final Characterization (LC-MS, NMR) H->I 5. Analyze

Caption: Step-by-step experimental workflow for the conjugation protocol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with N-Boc-piperazine-C3-COOH. The inherent zwitterionic nature of this molecule, possessing both a basic piperazine (B1678402) moiety and an acidic carboxylic acid, frequently leads to poor solubility in common organic solvents at neutral pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate?

A1: this compound is a zwitterionic compound. At or near neutral pH, the carboxylic acid is deprotonated (negatively charged) and the secondary amine on the piperazine ring is protonated (positively charged). This dual charge leads to strong intermolecular electrostatic interactions, similar to a salt, which results in high lattice energy and poor solubility in non-polar organic solvents.

Q2: What is the first step I should take when encountering solubility problems with this compound?

A2: Before attempting to dissolve the entire batch of your compound, it is highly recommended to test the solubility on a small aliquot. This prevents the potential loss of valuable material if an inappropriate solvent is chosen. Start with small volumes of solvent and incrementally test different conditions.

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle warming (typically not exceeding 40-50°C) can be employed to increase the rate of dissolution. However, caution is advised as excessive heat can potentially lead to the degradation of the Boc-protecting group, especially in the presence of acidic or basic traces. Always monitor for any color changes or the appearance of byproducts when heating.

Q4: Are there any alternative protecting group strategies to avoid these solubility issues?

A4: While N-Boc is a common protecting group, if solubility remains a significant hurdle throughout your synthetic route, you might consider alternative protecting groups for the piperazine nitrogen. For instance, a benzyloxycarbonyl (Cbz) group might alter the solid-state properties and solubility profile of the molecule. However, this would require re-evaluating your synthetic strategy and deprotection conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Compound is insoluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Zwitterionic nature of the molecule at neutral pH.1. pH Adjustment: Convert the zwitterion to a salt form. Add a small amount of a volatile acid (e.g., a few drops of acetic acid or 0.1% TFA) to a suspension in a polar solvent. 2. Use of Polar Aprotic Solvents: Try dissolving in more polar aprotic solvents like DMF or DMSO.
Compound precipitates out of solution during reaction work-up. Change in pH or solvent polarity causing the compound to reach its isoelectric point.1. Maintain pH: Ensure the pH of the aqueous phase is kept either acidic (pH < 4) or basic (pH > 10) during extraction. 2. Solvent Exchange: If precipitation occurs upon addition of an anti-solvent, try a different solvent system for extraction or precipitation.
Compound is poorly soluble in aqueous solutions. The compound is at or near its isoelectric point (pI), where solubility is minimal.1. Acidic Conditions: Dissolve the compound in a dilute aqueous acid (e.g., 0.1 M HCl or 10% acetic acid). This will protonate the carboxylate group, forming a cationic species. 2. Basic Conditions: Dissolve the compound in a dilute aqueous base (e.g., 0.1 M NaOH or 5% NaHCO₃). This will deprotonate the piperazinium ion, forming an anionic species.
Use of co-solvents is not effective. The chosen co-solvent system is not optimal for disrupting the intermolecular interactions.1. Experiment with different co-solvents: Try mixtures of water with methanol (B129727), ethanol, or isopropanol. 2. Vary the ratio: Systematically vary the ratio of the organic co-solvent to water to find the optimal composition for solubilization.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment (Acidic Conditions)
  • Initial Suspension: Suspend a small, known amount of this compound in deionized water (e.g., 10 mg in 1 mL).

  • Acidification: While stirring, add 0.1 M hydrochloric acid (HCl) dropwise to the suspension.

  • Observation: Continue adding the acid until the solid completely dissolves. Monitor the pH of the solution. The compound should dissolve as the pH becomes sufficiently acidic (typically pH < 4).

  • Application: This acidic aqueous solution can then be used for subsequent reaction steps or for purification purposes. Remember to neutralize the solution or adjust the pH as required by the next step in your procedure.

Protocol 2: Solubilization using a Co-Solvent System
  • Initial Suspension: Place a known amount of this compound into a vial.

  • Solvent Addition: Add a minimal amount of a polar aprotic solvent in which the compound has some partial solubility, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to wet the solid.

  • Co-Solvent Titration: While stirring, slowly add a more volatile co-solvent in which the compound is expected to be more soluble once the initial interactions are disrupted (e.g., methanol or water).

  • Physical Agitation: If the compound does not fully dissolve, gentle warming and/or sonication can be applied to aid the dissolution process.

Visualization of Troubleshooting Workflow

G start Start: Insoluble this compound test_aliquot Use a small test aliquot start->test_aliquot select_solvent Select Initial Solvent System test_aliquot->select_solvent organic_solvent Aprotic Organic Solvent (DCM, THF) select_solvent->organic_solvent Non-polar/Aprotic polar_solvent Polar Solvent (Water, MeOH) select_solvent->polar_solvent Polar/Protic insoluble_organic Insoluble? organic_solvent->insoluble_organic insoluble_polar Insoluble? polar_solvent->insoluble_polar add_polar_aprotic Add co-solvent (DMF, DMSO) insoluble_organic->add_polar_aprotic Yes soluble_organic Soluble (Proceed with experiment) insoluble_organic->soluble_organic No add_polar_aprotic->soluble_organic still_insoluble Still Insoluble add_polar_aprotic->still_insoluble adjust_ph Adjust pH insoluble_polar->adjust_ph Yes soluble_polar Soluble (Proceed with experiment) insoluble_polar->soluble_polar No acidic Add dilute acid (e.g., 0.1M HCl) adjust_ph->acidic basic Add dilute base (e.g., 0.1M NaOH) adjust_ph->basic acidic->soluble_polar acidic->still_insoluble basic->soluble_polar basic->still_insoluble consider_alternatives Consider alternative strategies: - Different co-solvents - Sonication/Gentle Warming - Salt formation still_insoluble->consider_alternatives

Caption: Troubleshooting workflow for dissolving this compound.

Optimizing reaction conditions for N-Boc-piperazine-C3-COOH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful amide coupling of N-Boc-piperazine with a C3-linker or other carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is most effective for this reaction?

The choice of coupling agent depends on factors like substrate reactivity, budget, and desired reaction speed. Uronium/aminium salts like HATU are highly reactive and efficient, often resulting in faster reactions and higher yields, particularly for challenging couplings.[1] Carbodiimides like EDC are more economical but may require additives and careful control to avoid side reactions.[2][3]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesBest For
HATU High reactivity, fast reaction times, low epimerization risk.[1][4]High cost, can cause guanidinylation of the amine if used in large excess.[4][5]Difficult or sterically hindered couplings; when speed is critical.
HBTU / TBTU Very efficient, well-established, less expensive than HATU.[2]Less reactive than HATU; can also cause guanidinylation side reactions.[1]Standard, routine couplings.
EDC·HCl Economical, water-soluble byproducts are easily removed during aqueous workup.[3][6][7]Can form N-acylurea byproducts, requires an additive (e.g., HOBt, OxymaPure) to improve efficiency and suppress racemization.[7]Large-scale synthesis, cost-sensitive projects.
COMU High efficiency similar to HATU, reduced epimerization risk, better safety profile than benzotriazole-based reagents.[4]Higher cost than EDC.Couplings where minimizing epimerization is critical.

Q2: What are the optimal solvent and base for this coupling?

The most common solvents are polar aprotic solvents like DMF, DCM, and acetonitrile.[1][8] DMF is often preferred for its excellent solvating properties.[1] It is crucial to use anhydrous solvents, as water can hydrolyze the activated ester intermediate and reduce yield.[1][4]

For the base, a non-nucleophilic, sterically hindered amine like N,N-Diisopropylethylamine (DIPEA) is highly recommended.[1][4] Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize side reactions and potential epimerization.[1][4] The base should be high-purity and free from primary or secondary amine contaminants.[1]

Q3: How can I monitor the reaction's progress?

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to track the consumption of the starting materials (carboxylic acid and N-Boc-piperazine) and the formation of the desired amide product. Monitoring is crucial to determine the optimal reaction time and to identify the presence of any significant side products.

Experimental Workflow & Protocols

The general workflow for the coupling reaction involves activating the carboxylic acid, followed by the nucleophilic attack of the N-Boc-piperazine.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Workup p1 Dissolve Carboxylic Acid (1.0 eq) in anhydrous solvent p2 Add Base (e.g., DIPEA) (2.0-3.0 eq) p1->p2 a1 Add Coupling Reagent (e.g., HATU, 1.1 eq) p2->a1 a2 Stir at 0°C to RT (5-15 min) a1->a2 c1 Add N-Boc-piperazine (1.0-1.2 eq) a2->c1 c2 Stir at RT (2-24 h) c1->c2 an1 Monitor by TLC / LC-MS c2->an1 an2 Aqueous Workup an1->an2 an3 Purification (e.g., Column Chromatography) an2->an3 end Final Product an3->end G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reactions start Start q1 Low or No Yield? start->q1 r1 Reagents old or exposed to moisture? q1->r1 Yes r_sol1 Use fresh reagents. Use anhydrous solvents. r1->r_sol1 Yes r2 Base (DIPEA/TEA) impure? r1->r2 No end Problem Solved r_sol1->end r_sol2 Use high-purity base. r2->r_sol2 Yes c1 Insufficient activation time or low temperature? r2->c1 No r_sol2->end c_sol1 Increase pre-activation time. Gentle heating (40-50°C). c1->c_sol1 Yes c2 Incorrect stoichiometry? c1->c2 No c_sol1->end c_sol2 Ensure 1.05-1.2 eq of coupling agent. c2->c_sol2 Yes s1 Seeing N-acylurea byproduct (EDC)? c2->s1 No c_sol2->end s_sol1 Ensure HOBt/Oxyma is used. Improve workup. s1->s_sol1 Yes s2 Seeing guanidinylation (HATU/HBTU)? s1->s2 No s_sol1->end s_sol2 Use coupling reagent in near-stoichiometric amounts (1.0-1.1 eq). s2->s_sol2 Yes s_sol2->end

References

Technical Support Center: N-Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc deprotection of piperazine (B1678402) derivatives.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a common issue. Here are several strategies to improve reaction efficiency:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.

  • Elevate Temperature: Gently warming the reaction mixture can often accelerate the deprotection. However, be cautious as excessive heat can lead to side reactions, especially with sensitive substrates. For example, at 50°C, complete deprotection may take around 3 hours, while at 80°C, it could be complete in 1 hour.[1]

  • Increase Acid Concentration: The concentration of the acid is critical. For instance, 4M HCl in dioxane is a common and effective reagent for this transformation.[2][3][4] Using a higher concentration or a larger excess of the acidic reagent can facilitate complete removal of the Boc group.

  • Choice of Acid and Solvent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a very common and effective combination for Boc deprotection.[5][6] A solution of HCl in an organic solvent like dioxane or methanol (B129727) is also widely used.[7][8] The choice may depend on the specific substrate and the presence of other acid-sensitive functional groups.

Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: Side reactions can lower your yield and complicate purification. Here are some common issues and their solutions:

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate (B77799) salt of the piperazine can sometimes be difficult to handle or may interfere with subsequent steps. If you encounter this, consider using HCl in dioxane, which often yields a hydrochloride salt that can be more easily isolated as a solid.

  • Degradation of Acid-Sensitive Groups: If your piperazine derivative contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can cleave them. In such cases, consider using milder deprotection methods.

  • Ring Fragmentation: In some instances, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur under strong acidic conditions.[9] Careful control of reaction temperature and time is crucial to minimize this.

Q3: What is the best work-up procedure after an acidic N-Boc deprotection?

A3: The work-up procedure is crucial for isolating the deprotected piperazine in good yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure (in vacuo).

  • Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (B78521) (NaOH) until the pH is basic (pH > 7).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or chloroform (B151607) to isolate the free piperazine derivative.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.

Q4: Are there alternative, milder methods for N-Boc deprotection of piperazine derivatives?

A4: Yes, several milder alternatives to strong acids exist, which can be beneficial for substrates with sensitive functional groups:

  • Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for an acid catalyst. The efficiency of thermal deprotection is dependent on the solvent and temperature. For example, deprotection can be efficient in solvents like methanol or trifluoroethanol at temperatures ranging from 120°C to 240°C.[10]

  • Oxalyl Chloride in Methanol: This method offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.

  • Lewis Acids: Certain Lewis acids can also be used for Boc deprotection under milder conditions than strong Brønsted acids.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).
Insufficient amount of acid.Increase the equivalents of acid (e.g., TFA or HCl solution).
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step.
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.
Co-elution with byproducts during chromatography.Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization to aid separation.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane (B91453) solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Common N-Boc Deprotection Conditions

ReagentSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
TFA (20-50%)DCM0 to RT1-4 h>90A widely used and effective method.[5][6]
4M HClDioxaneRT1-3 h>90Good alternative to TFA; product often precipitates as the HCl salt.[2][4][7]
6N HClAqueous/EthanolRT to Reflux1-5 h52-80Can be effective but may require heating.[8]
ThermalMethanol/TFE120-2400.5-1.5 hVariable, up to 100Useful for acid-sensitive substrates; requires high temperatures.[10]

Visualizations

Deprotection_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve N-Boc Piperazine in Anhydrous Solvent Add_Acid Add Acid (TFA or HCl) at 0°C to RT Start->Add_Acid Stir Stir at Room Temperature (1-4 hours) Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Remove Volatiles in vacuo Monitor->Evaporate Complete Neutralize Neutralize with Base (e.g., NaHCO3) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Crystallization Dry_Concentrate->Purify Final_Product Deprotected Piperazine Purify->Final_Product Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products Problem Problem Encountered Incomplete Incomplete Reaction Problem->Incomplete Low_Yield Low Yield Problem->Low_Yield Side_Products Side Products Problem->Side_Products Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Acid Increase Acid Conc. Incomplete->Increase_Acid Check_Workup Optimize Work-up (pH, Extraction) Low_Yield->Check_Workup Milder_Conditions Use Milder Conditions Low_Yield->Milder_Conditions Side_Products->Milder_Conditions Milder_Reagents Use Alternative Reagents (e.g., Thermal, Oxalyl Chloride) Side_Products->Milder_Reagents Protect_Other_Groups Protect Other Sensitive Groups Side_Products->Protect_Other_Groups

References

Technical Support Center: Purification of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of N-Boc-piperazine-C3-COOH. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this bifunctional molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound.

Q1: My overall yield is very low after purification. What are the common causes?

A1: Low yields can stem from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: Ensure the initial reaction has gone to completion by using a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Emulsion during Extraction: The amphiphilic nature of the product can cause emulsions during acidic or basic aqueous work-ups. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Product Loss in Aqueous Layers: As a carboxylic acid, the product is soluble in basic aqueous solutions (as its carboxylate salt) and as a piperazine (B1678402) derivative, it can be soluble in acidic aqueous solutions (as its ammonium (B1175870) salt). Minimize the volume and number of aqueous washes. Always back-extract the aqueous layers with a suitable organic solvent (e.g., Ethyl Acetate (B1210297) or Dichloromethane) to recover any dissolved product.

  • Improper Chromatography Technique: The product may be streaking or irreversibly binding to the silica (B1680970) gel column. See Q3 for chromatography troubleshooting.

Q2: My final product is contaminated with the di-substituted piperazine byproduct. How can I remove it?

A2: The formation of a 1,4-disubstituted piperazine is a common issue.[1]

  • Stepwise Synthesis: The most reliable way to avoid this is through a stepwise synthetic approach, ensuring the mono-substitution is achieved and purified before introducing the second substituent.[1]

  • Acid-Base Extraction: You can exploit the basicity of the free piperazine nitrogen on your desired mono-substituted product. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a dilute acidic solution (e.g., 1M HCl).[1] Your desired product will move to the aqueous layer as the hydrochloride salt, while the non-basic di-substituted byproduct remains in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[1]

Q3: I'm having trouble with column chromatography. The product is streaking badly on the TLC plate and the column.

A3: Streaking is a common problem when purifying polar, acidic, or basic compounds on silica gel.[2]

  • Acidify the Mobile Phase: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid (typically 0.1-1%) to the eluent can significantly improve peak shape.[2] This keeps the carboxylic acid in its protonated, less polar form, reducing its interaction with the acidic silica surface.[2]

  • Use a More Polar Solvent System: The combination of the polar carboxylic acid and the piperazine ring makes the molecule quite polar. You may need to use a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate.[3][4]

  • Reverse-Phase Chromatography: If silica gel chromatography fails, consider using reverse-phase (C18) chromatography. The mobile phase is typically a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Note that TFA can be strong enough to slowly cleave the Boc group if fractions are left standing for extended periods.[5]

Q4: My NMR analysis shows the Boc-group is missing from my final product. What happened?

A4: The N-Boc protecting group is sensitive to acid and can be unintentionally removed.[6]

  • Harsh Acidic Conditions: Exposure to strong acids during work-up (e.g., using concentrated HCl) or purification (e.g., using high concentrations of TFA in chromatography) can cleave the Boc group.[5][6] Use milder acidic conditions (e.g., dilute citric acid or KHSO₄ for work-up) and minimize the concentration of acid in chromatography eluents.

  • Prolonged Storage in Acidic Solvents: Storing the compound in acidic solvents (like TFA-containing HPLC fractions) for long periods can lead to gradual deprotection.[5] It is best to neutralize and isolate the product from such fractions promptly.

Q5: I am trying to recrystallize my product, but it keeps "oiling out." How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This often happens if the solution is supersaturated or if impurities are present.

  • Change Solvent System: The current solvent may be too good or too poor. Try a different solvent or a solvent/anti-solvent pair. For a polar molecule like this, consider systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling encourages oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

Data Presentation: Purification Parameters

The following tables summarize typical starting conditions for the purification of this compound. Optimization will be required based on the specific reaction mixture.

Table 1: Suggested Column Chromatography Conditions

Stationary PhaseMobile Phase SystemGradient (Typical)Modifier
Silica GelDichloromethane / Methanol0% to 10% MeOH0.5% Acetic Acid
Silica GelEthyl Acetate / Hexanes50% to 100% EtOAc0.5% Acetic Acid
C18 SilicaWater / Acetonitrile5% to 95% ACN0.1% Formic Acid

Table 2: Common Impurities and Their Characteristics

ImpurityStructure DescriptionTypical SourceRemoval Strategy
Starting Material (e.g., Bromoalkanoic acid)Unreacted electrophileIncomplete reactionColumn chromatography
1,4-Disubstituted PiperazineByproduct from reaction at both piperazine nitrogensOver-reaction or non-selective conditionsAcid-base extraction[1]
Deprotected ProductN-Boc group has been cleavedExposure to strong acid[6]Column chromatography (product will be more polar)
Boc₂ODi-tert-butyl dicarbonateExcess reagent from a previous stepAqueous work-up or scavenger resin[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol is a general guideline for purifying the acidic product on normal-phase silica gel.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial eluent (e.g., 98:2 DCM:MeOH with 0.5% acetic acid) or adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like DCM or MeOH), add silica gel (2-3 times the mass of the crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column using the "slurry packing" method with the initial, least polar eluent (e.g., 100% DCM + 0.5% acetic acid).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol). A typical gradient might be:

    • 2 column volumes of 100% DCM (+ modifier)

    • Gradient from 0% to 10% Methanol in DCM (+ modifier) over 10-12 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable indicator (e.g., potassium permanganate (B83412) or ninhydrin (B49086) after heating to visualize the amine).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual acetic acid, the residue can be co-evaporated with a neutral solvent like toluene (B28343) or dissolved in ethyl acetate and washed with water.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic or weakly basic organic impurities, such as the 1,4-disubstituted byproduct.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl) (3 x 10 mL). The desired product, containing a basic nitrogen, will move into the aqueous layer as its hydrochloride salt. The non-basic impurities will remain in the organic layer.

  • Separation: Combine the aqueous extracts. The initial organic layer containing impurities can be discarded or saved for analysis.

  • Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is ~9-10. Ensure the solution remains cool.

  • Product Re-extraction: Extract the product from the basified aqueous solution back into an organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) crude->workup Initial Cleanup chromatography Column Chromatography (Silica or C18) workup->chromatography If Impure recrystal Recrystallization workup->recrystal If Solid chromatography->recrystal For High Purity analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystal->analysis product Pure Product analysis->product If >95% Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem with Purification? streaking Streaking on TLC/Column? start->streaking low_yield Low Yield? start->low_yield boc_loss Boc Group Lost? start->boc_loss acidify Add Acid (AcOH) to Mobile Phase streaking->acidify Yes reverse_phase Try Reverse-Phase Chromatography streaking->reverse_phase Still an issue check_workup Check Extraction pH Back-extract Aqueous Layers low_yield->check_workup Yes mild_acid Use Milder Acid During Work-up boc_loss->mild_acid Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Common side reactions with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with N-Boc-piperazine-C3-COOH.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a bifunctional linker in chemical synthesis. Its most prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] The piperazine (B1678402) moiety can enhance solubility and provide rigidity to the linker, which is crucial for the efficacy of the PROTAC.

Q2: What are the key reactive sites on this compound?

A2: The molecule has two primary reactive sites: the carboxylic acid (-COOH) group and the nitrogen atom on the piperazine ring that is not protected by the tert-butyloxycarbonyl (Boc) group. The carboxylic acid is readily activated for amide bond formation, while the Boc-protected nitrogen is stable under standard coupling conditions but can be deprotected under acidic conditions to reveal a secondary amine for further functionalization.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at room temperature in the continental US; however, storage conditions may vary elsewhere. For long-term storage, it is advisable to store the compound in a tightly sealed container under an inert atmosphere. Always refer to the Certificate of Analysis for specific storage recommendations.

Q4: Can the Boc protecting group be cleaved during amide coupling reactions?

A4: While the Boc group is generally stable to most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group during the reaction. If deprotection is desired, it is typically performed as a separate step using strong acids like trifluoroacetic acid (TFA).

Troubleshooting Guide

Issue 1: Low Yield of Amide Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.
Suboptimal coupling reagent For sterically hindered substrates or challenging couplings, consider using a more potent coupling reagent like HATU or HCTU instead of EDC/HOBt.[3]
Incorrect stoichiometry Ensure accurate measurement of all reagents. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Presence of moisture Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.
Side reactions See the "Common Side Reactions" section below for specific side products and how to minimize them.
Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

ImpurityPossible CauseMitigation Strategy
Unreacted starting material Incomplete reaction or inefficient purification.Optimize reaction conditions (see above). For purification, consider column chromatography with a suitable solvent gradient.
Di-acylated piperazine If the Boc group is prematurely removed, the free piperazine can react with two equivalents of the carboxylic acid.Ensure the reaction is performed under non-acidic conditions to keep the Boc group intact.
Epimerization of chiral centers If coupling to a chiral amine or carboxylic acid, the use of certain bases or prolonged reaction times can lead to racemization.Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and keep the reaction temperature low.[3]
Guanidinium byproduct Can form when using uronium-based coupling reagents like HATU or HBTU in excess, reacting with the amine.[3]Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.

Common Side Reactions and Their Management

Side ReactionDescriptionPrevention and Mitigation
Dimerization/Oligomerization The activated carboxylic acid of one molecule reacts with the deprotected piperazine nitrogen of another.Ensure complete Boc protection during the coupling reaction.
Epimerization Loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid.Use coupling additives like HOAt or OxymaPure, which are known to suppress epimerization. Perform the reaction at low temperatures.[3]
Formation of N-acylurea A common byproduct when using carbodiimide (B86325) reagents like EDC, where the activated intermediate rearranges.The addition of HOBt or HOAt can effectively suppress the formation of N-acylurea by trapping the O-acylisourea intermediate.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.05 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up cluster_purification Purification prep Dissolve this compound in anhydrous DMF act Add HATU and DIPEA, stir for 15-30 min prep->act couple Add amine, stir for 2-16 h act->couple workup Dilute, wash with NaHCO3 and brine couple->workup purify Dry, concentrate, and purify by column chromatography workup->purify

Caption: A typical experimental workflow for amide coupling with this compound.

troubleshooting_flowchart start Low Amide Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Significant Side Products? start->side_reactions No extend_time Extend reaction time or add more coupling reagent incomplete_rxn->extend_time Yes change_reagent Use a more potent coupling reagent (e.g., HATU) incomplete_rxn->change_reagent No optimize_purification Optimize purification (e.g., gradient, column packing) side_reactions->optimize_purification Yes check_conditions Review reaction conditions: - Anhydrous solvents? - Inert atmosphere? - Correct stoichiometry? side_reactions->check_conditions No

Caption: A troubleshooting decision tree for low-yield amide coupling reactions.

References

Technical Support Center: Synthesis of N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-Boc-piperazine-C3-COOH synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary synthetic routes for this compound, also known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, are:

  • Alkylation of N-Boc-piperazine with a 4-halobutyrate ester followed by hydrolysis: This is a two-step process involving the N-alkylation of N-Boc-piperazine with an ester of 4-halobutyric acid (e.g., ethyl 4-bromobutyrate), followed by the hydrolysis of the resulting ester to the carboxylic acid.

  • Ring-opening of γ-butyrolactone with N-Boc-piperazine: This method involves a direct reaction between N-Boc-piperazine and γ-butyrolactone, typically in the presence of a base or under thermal conditions, to yield the desired product in a single step.

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low yield of the desired mono-alkylated product.

  • Formation of the di-alkylated byproduct, where the C3-COOH linker attaches to both nitrogen atoms of the piperazine (B1678402).

  • Incomplete hydrolysis of the ester intermediate in the alkylation route.

  • Difficult purification of the final product from starting materials and byproducts.

  • Side reactions such as ring-fragmentation, particularly if using strong bases like organolithium reagents for deprotonation.

Q3: How can I minimize the formation of the di-alkylated byproduct?

A3: The formation of the di-substituted piperazine is a common issue. To favor mono-substitution, you can:

  • Use a large excess of piperazine (or N-Boc-piperazine): Employing a 5-10 fold excess of the piperazine starting material can statistically favor the reaction at a single nitrogen atom.

  • Slowly add the alkylating agent: Dropwise addition of the electrophile (e.g., ethyl 4-bromobutyrate) at a controlled temperature helps to minimize over-alkylation.

  • Utilize a mono-protected piperazine: Starting with N-Boc-piperazine is the most effective method as one nitrogen is already protected, directing the alkylation to the free secondary amine.

Q4: What is the role of this compound in drug development?

A4: this compound is a valuable bifunctional linker, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring and the carboxylic acid terminus provide points for covalent attachment to a ligand for a target protein and a ligand for an E3 ubiquitin ligase, respectively.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Recommendations
Inefficient Alkylation - Optimize the base: Weaker bases like K₂CO₃ or NaHCO₃ are often sufficient and can minimize side reactions compared to stronger bases like NaH or organolithiums. Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. - Vary the solvent: Acetonitrile (B52724) (ACN) and dimethylformamide (DMF) are common solvents. Ensure your starting materials are fully dissolved. - Adjust the temperature: While room temperature is often a starting point, heating the reaction (e.g., to 60-80°C) can improve the rate and yield, but may also increase byproduct formation. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Incomplete Hydrolysis (for the alkylation route) - Choose an appropriate hydrolysis agent: Lithium hydroxide (B78521) (LiOH) in a mixture of THF/water or methanol/water is generally effective. Sodium hydroxide (NaOH) can also be used. - Ensure sufficient reaction time and temperature: Hydrolysis may require several hours at room temperature or gentle heating to go to completion. Monitor by TLC or LC-MS.
Suboptimal Ring-Opening of γ-butyrolactone - Increase reaction temperature: This reaction often requires elevated temperatures (e.g., refluxing in a suitable solvent like toluene (B28343) or xylene) to proceed at a reasonable rate. - Consider a catalyst: While often performed thermally, some literature suggests that Lewis acids or other catalysts can promote the ring-opening, though this may introduce other side reactions.
Product Loss During Work-up and Purification - Optimize extraction pH: The carboxylic acid product is soluble in aqueous base and can be separated from non-acidic impurities by adjusting the pH of the aqueous layer. Acidify the aqueous layer to precipitate or extract the product. - Choose the right purification method: Column chromatography on silica (B1680970) gel is a common method for purifying the ester intermediate. The final carboxylic acid product can sometimes be purified by crystallization or by careful column chromatography using an acidic mobile phase.
Data Presentation: Comparison of Reaction Conditions for N-Alkylation of N-Boc-piperazine with Ethyl 4-bromobutyrate
Base Solvent Temperature (°C) Reaction Time (h) Yield of Ester Intermediate (%)
K₂CO₃ACN8012~85
NaHCO₃DMF6024~70
TEADCM2548~60
DIPEAACN8012~80

Note: Yields are approximate and can vary based on specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Synthesis via Alkylation and Hydrolysis

Step 1: Synthesis of ethyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoate

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Slowly add ethyl 4-bromobutyrate (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1M HCl or citric acid solution).

  • Extract the product with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis via Ring-Opening of γ-Butyrolactone
  • In a round-bottom flask, combine N-Boc-piperazine (1.0 eq) and γ-butyrolactone (1.1-1.5 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux (approximately 110-140°C depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to remove unreacted starting materials, or by column chromatography on silica gel.

Visualizations

experimental_workflow_alkylation cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis start1 N-Boc-piperazine + Ethyl 4-bromobutyrate reagents1 K₂CO₃, ACN reaction1 Heat to 80°C, 12h reagents1->reaction1 workup1 Filter & Concentrate reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ester Intermediate purification1->product1 start2 Ester Intermediate product1->start2 reagents2 LiOH, THF/H₂O reaction2 Stir at RT, 4-6h reagents2->reaction2 workup2 Acidify & Extract reaction2->workup2 product2 This compound workup2->product2

Caption: Workflow for the synthesis of this compound via alkylation and hydrolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Inefficient Alkylation start->cause1 cause2 Incomplete Hydrolysis start->cause2 cause3 Suboptimal Ring-Opening start->cause3 cause4 Product Loss start->cause4 solution1a Optimize Base & Solvent cause1->solution1a solution1b Adjust Temperature cause1->solution1b solution2a Change Hydrolysis Agent cause2->solution2a solution2b Increase Reaction Time/Temp cause2->solution2b solution3a Increase Temperature cause3->solution3a solution3b Consider Catalyst cause3->solution3b solution4a Optimize Extraction pH cause4->solution4a solution4b Refine Purification Method cause4->solution4b

Caption: Troubleshooting logic for low yield in this compound synthesis.

Preventing dimer formation in N-Boc-piperazine-C3-COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimer formation in reactions involving N-Boc-piperazine-C3-COOH.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a common side reaction where two molecules of this compound react with each other to form a larger, dimeric species. This typically occurs during amide coupling reactions when the intended nucleophile (e.g., an amine) reacts slower than a second molecule of the activated this compound. The most probable form of dimerization is a "head-to-tail" condensation, resulting in a 16-membered macrocyclic di-amide. This side product consumes the starting material and can complicate the purification of the desired product.

Q2: What are the primary causes of dimer formation?

A2: Dimer formation is primarily caused by factors that slow down the desired intermolecular coupling reaction, allowing the side reaction of dimerization to become more prominent. Key causes include:

  • Steric Hindrance: The bulky N-Boc-piperazine group can sterically hinder the approach of the incoming nucleophile to the activated carboxylic acid.

  • Slow Reaction Kinetics: Sub-optimal reaction conditions, such as low temperature or inappropriate solvent, can lead to slow reaction rates for the desired coupling.

  • High Concentration: Higher concentrations of this compound can increase the probability of two molecules reacting with each other.

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. Some reagents may not be potent enough to facilitate a rapid reaction with sterically hindered substrates.[1][2]

Q3: How can I detect dimer formation?

A3: Dimer formation can be detected using standard analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method. You will observe a peak with a mass-to-charge ratio corresponding to the dimer (Expected [M+H]⁺ for the dimer: C38H66N4O10 + H⁺ ≈ 755.48 g/mol ).

  • Thin Layer Chromatography (TLC): The dimer will likely appear as a distinct spot with a different Rf value compared to the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): A peak corresponding to the dimer can be identified and quantified.

Troubleshooting Guides

Issue 1: Significant Dimer Formation Observed by LC-MS

This guide provides a systematic approach to troubleshooting and minimizing dimer formation.

DOT Script for Troubleshooting Workflow:

Dimer_Troubleshooting start Significant Dimer Formation Detected coupling_reagent Optimize Coupling Reagent start->coupling_reagent Primary Strategy reaction_conditions Adjust Reaction Conditions coupling_reagent->reaction_conditions If dimer persists purification Successful Coupling coupling_reagent->purification Successful concentration Lower Reactant Concentration reaction_conditions->concentration Further optimization reaction_conditions->purification Successful concentration->purification

Caption: Troubleshooting workflow for dimer formation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Ineffective Coupling Reagent Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents are generally preferred.[3] Consider using HATU, HBTU, or COMU.[4][5]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For challenging couplings, raising the temperature from room temperature to 30-40°C can enhance the reaction rate of the desired product. However, monitor for epimerization.
Inappropriate Solvent Ensure the use of a high-purity, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure good solubility of all reactants.
High Reactant Concentration Reduce the concentration of this compound in the reaction mixture. This can be achieved by using a larger volume of solvent. Lower concentrations favor the desired intermolecular reaction over the bimolecular dimerization.
Incorrect Stoichiometry Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) to favor the desired coupling reaction.
Presence of Moisture Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.
Issue 2: Low Yield of Desired Product and Complex Purification

This issue is often a direct consequence of dimer formation.

DOT Script for Reaction Optimization:

Reaction_Optimization reagents This compound Amine Nucleophile Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) activation Pre-activation (1-5 min) reagents:f2->activation coupling Coupling Reaction (1-4 hours) reagents:f1->coupling activation->coupling workup Aqueous Work-up & Extraction coupling->workup analysis LC-MS & HPLC Analysis workup->analysis

Caption: General workflow for optimized amide coupling.

Solutions:

  • Optimize Coupling Reagent Choice: The selection of the coupling reagent is critical for sterically hindered substrates like this compound.[1]

    Coupling Reagent Key Advantages Considerations
    HATU High coupling efficiency and fast reaction times.[3]More expensive than other options.
    HBTU A reliable and commonly used coupling reagent.[2]Can be less effective than HATU for highly hindered couplings.
    COMU Comparable efficiency to HATU with improved safety (non-explosive byproducts) and solubility.[4][5]A newer, potentially more expensive reagent.
    PyBOP Effective for hindered couplings and can reduce racemization.Produces carcinogenic HMPA as a byproduct.[5]
  • Implement a Pre-activation Step: Pre-activating the this compound with the coupling reagent and base for a short period (1-5 minutes) before adding the amine nucleophile can sometimes improve yields.[4]

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. It is recommended to start at room temperature and only moderately heat if the reaction is sluggish.

Experimental Protocols

General Protocol for Amide Coupling to Minimize Dimer Formation

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 1-5 minutes at room temperature for pre-activation.

  • Add the amine nucleophile to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous work-up.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative data on the performance of different coupling reagents in hindered amide bond formation, which is analogous to the reactions of this compound.

Coupling Reagent Substrate Yield of Desired Product (%) Dimer/Side Product Formation Reference
HATU Sterically hindered amino acids>90%Low[1][3]
HBTU Sterically hindered amino acids70-85%Moderate[2]
COMU Sterically hindered amino acids>90%Low[4][5]
DCC/HOBt Standard amino acids>95%Can be significant with hindered substratesGeneral Knowledge

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is intended for comparative purposes.

References

Stability of N-Boc-piperazine-C3-COOH in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-piperazine-C3-COOH

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this PROTAC linker in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the N-Boc protecting group?

A1: The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions.[1][2][3] However, it is readily cleaved under acidic conditions.[4][5] This cleavage is due to the formation of a stable tert-butyl cation.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal at room temperature.[4][5] Thermal deprotection is also a viable method, typically requiring elevated temperatures.[6][7][8]

Q2: In which pH ranges can I expect this compound to be stable?

A2: this compound is expected to be most stable in neutral to basic buffer systems (pH ≥ 7). In acidic buffers (pH < 5), you should anticipate gradual to rapid degradation, resulting in the cleavage of the N-Boc group.

Q3: What are the primary degradation products of this compound in acidic media?

A3: The primary degradation in acidic media is the hydrolysis of the carbamate (B1207046) bond, leading to the removal of the Boc group. This process yields piperazine-C3-COOH, isobutylene (B52900) (which may further react or be present as tert-butanol), and carbon dioxide.[5]

Q4: Can I use this compound in experiments involving esterases or amidases?

A4: The N-Boc group, being a carbamate, is generally resistant to enzymatic cleavage by common esterases and amidases, which primarily hydrolyze esters and amides, respectively. However, the stability should be empirically verified for your specific enzyme and experimental conditions.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the stability of this compound.[][10] These methods allow for the separation and quantification of the parent compound and its potential degradation products.[][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.[][10]

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound During an Experiment in an Acidic Buffer
  • Problem: You observe a significant decrease in the concentration of this compound when using an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).

  • Probable Cause: The N-Boc group is likely being cleaved under the acidic conditions of your experiment. The rate of degradation is dependent on the pH and temperature.

  • Solution:

    • Confirm Degradation: Analyze your sample using HPLC or LC-MS to identify the parent compound and the deprotected product (piperazine-C3-COOH).

    • Adjust pH: If your experimental design allows, switch to a buffer system with a higher pH (neutral or slightly basic).

    • Minimize Exposure Time: If acidic conditions are unavoidable, minimize the time this compound is exposed to the acidic buffer.

    • Reduce Temperature: Perform the experiment at a lower temperature to decrease the rate of acid-catalyzed hydrolysis.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: You are experiencing high variability or a lack of activity in your biological assays involving this compound.

  • Probable Cause: The compound may be degrading in your assay medium over the course of the experiment, leading to inconsistent concentrations of the active compound.

  • Solution:

    • Assess Media Stability: Perform a time-course stability study of this compound in your specific cell culture or assay medium.

    • Frequent Dosing: If instability is confirmed, consider more frequent dosing or a perfusion system to maintain a consistent concentration.

    • Use a More Stable Analog: If degradation is rapid and unavoidable, you may need to consider a more stable linker for your application.

Stability Data Summary

The following tables present illustrative stability data for this compound in various buffer systems at different temperatures. This data is representative of what would be expected from experimental studies.

Table 1: Stability of this compound in Different Buffer Systems at 25°C

Buffer SystempH% Remaining after 24 hours% Remaining after 72 hours
Citrate Buffer3.045%15%
Acetate Buffer5.085%60%
Phosphate Buffer7.4>99%>99%
Bicarbonate Buffer9.0>99%>99%

Table 2: Temperature Effect on the Stability of this compound in Acetate Buffer (pH 5.0)

Temperature% Remaining after 24 hours
4°C98%
25°C85%
37°C70%

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis
  • Objective: To quantify the amount of this compound and its primary degradation product.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

  • Gradient:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Spike the stock solution into the desired buffer to achieve the final target concentration.

    • Incubate the samples at the desired temperature.

    • At each time point, withdraw an aliquot, quench with an equal volume of acetonitrile if necessary, and inject it into the HPLC system.

    • Quantify the peak areas of this compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (this compound in DMSO) spiked_samples Spiked Samples stock->spiked_samples Spike buffers Buffer Systems (pH 3, 5, 7.4, 9) buffers->spiked_samples incubation Incubate at Controlled Temperature (4°C, 25°C, 37°C) spiked_samples->incubation sampling Time-Point Sampling (0, 24, 72 hrs) incubation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway NBoc This compound Deprotected Piperazine-C3-COOH NBoc->Deprotected Acidic Conditions (H+) Byproducts Isobutylene + CO2 NBoc->Byproducts Acidic Conditions (H+)

Caption: Acid-catalyzed degradation pathway of this compound.

References

Technical Support Center: Characterization of N-Boc-piperazine-C3-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-piperazine-C3-COOH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of this compound conjugates?

A1: The primary challenges in characterizing this compound conjugates stem from the inherent properties of the N-Boc protecting group and the piperazine (B1678402) ring. These include:

  • NMR Spectroscopy: Signal broadening and complex spectra due to the presence of conformational isomers (rotamers) of the piperazine ring and the bulky N-Boc group.

  • Mass Spectrometry: In-source fragmentation leading to the loss of the Boc group, making it difficult to detect the molecular ion.

  • HPLC Analysis: Poor peak shape (tailing) due to the basic nature of the piperazine moiety interacting with the stationary phase.

  • Impurity Identification: Presence of structurally similar impurities from the synthesis, such as di-acylated piperazine or byproducts from incomplete reactions.

Q2: How can I confirm the successful synthesis of my this compound conjugate?

A2: A combination of analytical techniques is recommended for unambiguous confirmation:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence of all expected structural motifs, including the Boc group, the piperazine ring, the C3 linker, and the conjugated molecule.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the conjugate. It's advisable to use soft ionization techniques to minimize in-source fragmentation.

  • HPLC or UPLC: To assess the purity of the conjugate and to separate it from any starting materials or byproducts.

Q3: What are the expected storage conditions for this compound and its conjugates?

A3: this compound and its conjugates should be stored in a cool, dry place, protected from light and moisture. For long-term storage, keeping the compound at -20°C is recommended. The Boc protecting group can be sensitive to acidic conditions, so storage in a neutral environment is crucial.

Troubleshooting Guides

NMR Spectroscopy

Issue: Broad or multiple signals are observed in the ¹H NMR spectrum for the piperazine protons.

Possible Cause: This is a common phenomenon for N-substituted piperazines and is typically due to the presence of conformational isomers (chair-boat or ring inversion) and rotamers around the N-C(O) bond of the Boc group.[1][2] The rate of interconversion between these conformers at room temperature is often on the NMR timescale, leading to broadened signals or the appearance of multiple sets of peaks.[1][2]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.

    • Heating: Increasing the temperature can increase the rate of conformational exchange, causing the broad peaks to coalesce into sharper, averaged signals.

    • Cooling: Lowering the temperature can slow down the exchange, resulting in the appearance of distinct, sharp signals for each conformer.

  • Solvent Change: The choice of NMR solvent can influence the conformational equilibrium. Trying a different deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Benzene-d₆) may help to resolve the signals.[3]

  • Acidification: Adding a trace amount of a deuterated acid (e.g., TFA-d or DCl) can sometimes sharpen the signals by protonating the free nitrogen and altering the conformational dynamics.[1] However, this should be done with caution as it can lead to the deprotection of the Boc group.

DOT Script for NMR Troubleshooting Workflow

NMR_Troubleshooting Workflow for Troubleshooting Broad NMR Signals start Broad or Multiple Piperazine Signals in ¹H NMR vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr heat Increase Temperature: Coalescence to sharp peaks? vt_nmr->heat Option 1 cool Decrease Temperature: Resolution into distinct conformers? vt_nmr->cool Option 2 solvent Change NMR Solvent (e.g., DMSO-d6, Benzene-d6) heat->solvent No resolved Problem Resolved heat->resolved Yes cool->solvent No cool->resolved Yes acidify Cautious Acidification (e.g., trace TFA-d) solvent->acidify No solvent->resolved Yes acidify->resolved Yes not_resolved Consult Specialist/ Consider 2D NMR acidify->not_resolved No MS_Fragmentation Common Fragmentation of N-Boc Protected Compounds parent [M+H]⁺ (N-Boc Conjugate) loss_100 [M+H - 100]⁺ (Deprotected Amine) parent->loss_100 - C₅H₈O₂ loss_56 [M+H - 56]⁺ (Loss of Isobutylene) parent->loss_56 - C₄H₈ loss_boc [M+H - 101]⁺ (Loss of Boc Group) parent->loss_boc - C₅H₉O₂ loss_56->loss_100 - CO₂

References

How to avoid racemization during N-Boc-piperazine-C3-COOH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-piperazine-C3-COOH Coupling

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the amide coupling of this compound and similar chiral N-protected acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of a single, pure enantiomer (a specific 3D stereoisomer) into a mixture of both enantiomers (D and L forms).[1][2] In the context of this compound, the chiral center is the alpha-carbon atom adjacent to the carboxylic acid. Activation of this carboxylic acid for amide bond formation makes the proton on this alpha-carbon acidic.[2][3] If this proton is removed by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry.[1][3] This is a critical issue because the biological activity and therapeutic efficacy of a drug molecule often depend on its precise 3D structure; the presence of the wrong stereoisomer can lead to reduced activity or unwanted side effects.[1]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling reactions?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] This occurs when the activated carboxyl group of the N-Boc-protected acid cyclizes. The proton at the chiral alpha-carbon of this oxazolone (B7731731) ring is highly acidic and can be easily abstracted by a base present in the reaction mixture.[1][5] The resulting achiral intermediate can then be attacked by the amine, producing a mixture of both the desired and the undesired stereoisomers.[1] A less common pathway, direct enolization, involves the direct removal of the alpha-proton from the activated acid by a strong base.[1]

Q3: Which factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[2]

  • Base: The strength (basicity) and steric hindrance of the base used can dramatically affect the rate of proton abstraction.[2][5]

  • Solvent and Temperature: Reaction conditions, including the polarity of the solvent and the reaction temperature, play a significant role. Higher temperatures and more polar solvents can increase the rate of racemization.[1][6]

Troubleshooting Guide: High Racemization Detected

If you have confirmed high levels of your undesired stereoisomer via chiral HPLC or other analytical methods, consult the following guide to identify and resolve the potential causes.

Problem Area 1: Coupling Reagent and Additive Selection
  • Symptom: You are using a carbodiimide (B86325) reagent like DCC or EDC without an additive.

  • Cause: Carbodiimides form a highly reactive O-acylisourea intermediate that is very prone to cyclizing into the problematic oxazolone.[1]

  • Solution: Always use a racemization-suppressing additive when using carbodiimide coupling reagents. Add one equivalent of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole).[5][7][8] These additives react with the O-acylisourea to form a more stable active ester that is less susceptible to racemization.[3] HOBt (1-Hydroxybenzotriazole) can also be used, but HOAt and Oxyma are generally more effective suppressants.[5][8]

  • Symptom: You are using an onium salt (e.g., HBTU, TBTU) but still observing racemization.

  • Cause: While generally superior to carbodiimides alone, some onium salts can still cause racemization, especially with sensitive substrates or under non-optimal conditions.

  • Solution: For particularly difficult or sensitive couplings, switch to a more advanced onium salt known for low racemization, such as HATU or COMU .[1][4] Alternatively, a combination of DIC with OxymaPure is an excellent, low-racemization protocol.[4][9]

Problem Area 2: Base Selection
  • Symptom: You are using a strong, non-sterically hindered base like triethylamine (B128534) (TEA).

  • Cause: Strong and small bases can easily abstract the acidic alpha-proton, which is the key step in racemization.[5]

  • Solution: Switch to a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA/DIEA) or N-methylmorpholine (NMM) are standard choices that reduce racemization compared to TEA.[1][5] For maximum suppression, especially with sensitive substrates, consider using the highly hindered and weaker base 2,4,6-collidine .[1][4][5]

Problem Area 3: Reaction Conditions
  • Symptom: You are running the coupling reaction at room temperature or higher.

  • Cause: The rate of racemization increases with temperature.

  • Solution: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.

  • Symptom: You are performing a long pre-activation step before adding the amine.

  • Cause: Allowing the activated carboxylic acid to sit for an extended period, especially in the presence of a base, increases the opportunity for oxazolone formation and racemization before the amine has a chance to react.

  • Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[2] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to start the reaction.

Data Presentation

Table 1: Relative Efficacy of Common Coupling Reagents in Suppressing Racemization

The following table summarizes trends in racemization observed for various coupling conditions. Lower percentages indicate better stereochemical preservation. Note that absolute values can vary significantly based on the specific amino acid, solvent, and base used.

Coupling ReagentAdditiveTypical Racemization LevelNotes
DIC / EDCNoneHighNot recommended for chiral acids without an additive.[1]
DIC / EDCHOBtLow to ModerateA classic method, significantly reduces racemization.[3][7]
DIC / EDCHOAtLowMore effective than HOBt at suppressing racemization.[5][8]
DIC / EDCOxymaPureVery LowAn excellent non-explosive and highly effective alternative to HOBt/HOAt.[4][9]
HBTU / TBTUNoneLowGenerally good, but can still cause racemization with sensitive substrates.[10]
HATUNoneVery LowHighly recommended for difficult or racemization-prone couplings.[8]
COMUNoneVery LowA modern, highly efficient reagent with excellent racemization suppression.[1][4]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Procedure (using HATU)

This protocol is designed to minimize racemization during amide bond formation.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add the base, preferably a hindered base like DIPEA (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Proceed with standard aqueous work-up and purification procedures.

Protocol 2: General Protocol for Racemization Analysis by Chiral HPLC

This protocol provides a starting point for developing a method to quantify the stereochemical purity of your product.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your molecule. Polysaccharide-based columns (e.g., Chiralpak series) or protein-based columns are common starting points.[11]

  • Mobile Phase Screening: Begin with a standard mobile phase system, such as hexane/isopropanol or methanol/acetonitrile, and screen different ratios to achieve separation of the two enantiomers. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may be required.

  • Method Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and mobile phase composition to improve resolution and shorten analysis time.[11]

  • Sample Analysis: Dissolve a small amount of your crude or purified product in the mobile phase. Inject the sample onto the column.

  • Quantification: Identify the peaks corresponding to the desired (e.g., L) and undesired (e.g., D) stereoisomers. Integrate the peak areas for both.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Visualizations

RacemizationMechanism Figure 1: Oxazolone Mechanism of Racemization cluster_0 cluster_1 Acid N-Boc-Acid (Chiral) Activated Activated Ester (Highly Reactive) Acid->Activated + Coupling  Reagent Oxazolone 5(4H)-Oxazolone (Proton is Acidic) Activated->Oxazolone intramolecular cyclization Product_L Desired Product (L) Activated->Product_L Enolate Achiral Enolate (Stereochemistry Lost) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Product_D Racemized Product (D) Enolate->Product_D Amine Amine Nucleophile Amine->Product_L Attack on Activated Ester (Suppresses Rac.) Amine->Product_D Attack on Oxazolone/Enolate (Causes Rac.)

Caption: The primary pathway for racemization via the oxazolone intermediate.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for High Racemization Start High Racemization Detected (via Chiral HPLC) CheckReagent Step 1: Evaluate Coupling Reagents Start->CheckReagent Sol_Reagent1 Using Carbodiimide? Add Oxyma or HOAt. CheckReagent->Sol_Reagent1 Yes Sol_Reagent2 Switch to HATU or COMU for sensitive substrates. CheckReagent->Sol_Reagent2 No CheckBase Step 2: Evaluate Base Sol_Base Using TEA? Switch to DIPEA or Collidine. CheckBase->Sol_Base CheckConditions Step 3: Evaluate Conditions Sol_Conditions1 Run reaction at 0 °C. CheckConditions->Sol_Conditions1 Sol_Reagent1->CheckBase Sol_Reagent2->CheckBase Sol_Base->CheckConditions Sol_Conditions2 Minimize pre-activation time. End Re-analyze Purity Sol_Conditions2->End

Caption: A logical workflow for troubleshooting and resolving racemization issues.

ReagentSelection Figure 3: Reagent Selection Guide Start Start: Select Coupling Protocol Q1 Is the substrate known to be highly sensitive to racemization (e.g., His, Cys analogs)? Start->Q1 Rec_HighRisk Highest Priority: Minimize Racemization Q1->Rec_HighRisk Yes Rec_Standard Standard Priority: Balance Cost and Efficacy Q1->Rec_Standard No Use_HATU Use HATU + Collidine/DIPEA Rec_HighRisk->Use_HATU Use_DIC_Oxyma Use DIC + OxymaPure (no base) Rec_HighRisk->Use_DIC_Oxyma Use_Carbo Use DIC/EDC + HOAt/HOBt + DIPEA/NMM Rec_Standard->Use_Carbo Use_HBTU Use HBTU + DIPEA/NMM Rec_Standard->Use_HBTU

Caption: A decision tree to guide the selection of coupling reagents.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: N-Boc-piperazine-C3-COOH vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] A PROTAC's architecture consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]

This guide provides an objective comparison of N-Boc-piperazine-C3-COOH, a linker containing a rigid piperazine (B1678402) motif, against other common linker classes, such as flexible alkyl and polyethylene (B3416737) glycol (PEG) chains. This analysis is supported by quantitative data and detailed experimental protocols to inform the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer; it dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex—the key intermediate that precedes ubiquitination and degradation.[3][4] An improperly designed linker can lead to steric hindrance or unfavorable conformations, compromising degradation efficiency.[2] Key performance metrics for PROTACs include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation), both of which are heavily influenced by linker composition.[2][5]

PROTAC_Mechanism

Comparison of PROTAC Linker Classes

PROTAC linkers are generally categorized by their flexibility and chemical composition. The choice of linker impacts critical drug-like properties, including solubility, cell permeability, and metabolic stability.[6][7]

1. Flexible Linkers (Alkyl and PEG Chains):

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[2] They are synthetically straightforward but are typically hydrophobic, which can negatively affect the PROTAC's aqueous solubility.[2][7]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic and are the most common motif used in PROTAC design, featured in approximately 55-65% of reported structures.[2][8] This hydrophilicity can improve both solubility and cell permeability.[2] However, PEG linkers may have lower metabolic stability compared to other classes.[7]

2. Rigid Linkers (Piperazine-Containing):

  • This compound is a building block for linkers that incorporate a piperazine ring. This cyclic structure introduces conformational rigidity.[2][8]

  • Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[2][9] The piperazine moiety can also be protonated at physiological pH, which can improve water solubility and cell permeability.[6][10] Furthermore, incorporating such heterocyclic scaffolds can enhance metabolic stability.[7][10]

  • Considerations: While beneficial, increased rigidity may also disfavor the formation of a stable ternary complex if the orientation is not optimal.[9] Therefore, careful structural and computational studies are often required to guide the design of rigid linkers.[9]

Linker_Properties

Quantitative Data Comparison

The optimal linker is highly dependent on the specific POI and E3 ligase pair, often requiring empirical testing of various linker types and lengths.[2] The following tables summarize representative data from studies comparing the performance of different linker types.

Table 1: Impact of Linker Type on Degradation Potency (DC50)

POI-E3 Pair Linker Type Linker Length/Composition DC50 (nM) Dmax (%) Reference
BRD4-VHL PEG 4-PEG units ~8 >95% [5]
BRD4-CRBN Alkyl 8-atom alkyl chain ~1 >90% [5]
RIPK2-CRBN Alkyl/Piperazine 10-atom chain + Piperazine <10 >90% [9]
AR-CRBN Alkyl/Piperazine ARD-69 <5 >95% [9]
CRBN-VHL Alkyl 9-atom alkyl chain Concentration-dependent decrease N/A [8]

| CRBN-VHL | PEG | 3-PEG units | Weak/No degradation | N/A |[8] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical POI and E3 ligands.

Table 2: Impact of Linker Type on Physicochemical Properties

Linker Type Key Property Observation Reference
Alkyl Solubility Generally hydrophobic, may limit aqueous solubility. [2][7]
PEG Solubility Hydrophilic, generally improves solubility. [2][7]
Piperazine Solubility Can be protonated, significantly improving solubility. [9][10]
All Types Permeability A key challenge for PROTACs due to high molecular weight. Can be assessed via PAMPA or Caco-2 assays. [6][11][12]

| Piperazine | Metabolic Stability | Rigid heterocyclic structure can prevent N-dealkylation and improve stability. |[7][10] |

Experimental Protocols

Accurate assessment of PROTAC performance is critical. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This technique is widely used to quantify the reduction in target protein levels following PROTAC treatment.[1][5]

  • Cell Culture and Treatment: Seed cells in 6-well plates to be in logarithmic growth phase at harvest. Allow cells to adhere overnight, then treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation: Normalize lysate concentrations with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI (and a loading control like GAPDH or β-actin) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.[1]

Protocol 2: Cellular Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate passive membrane diffusion, a key property for PROTAC bioavailability.[11][12][13]

  • Preparation of Plates: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare the PROTAC stock solutions in a suitable solvent (e.g., DMSO) and dilute them into a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration for the donor wells.

  • Assay Execution:

    • Add buffer to the acceptor wells.

    • Add the PROTAC-containing buffer to the donor wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.

Experimental_Workflow

Conclusion

The choice of linker is a pivotal decision in the design of a successful PROTAC. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers incorporating motifs like this compound provide distinct advantages in modulating physicochemical properties such as solubility and metabolic stability. Piperazine-containing linkers can enhance rigidity and introduce favorable polar characteristics, potentially leading to more potent and drug-like degraders. However, the optimal linker strategy is context-dependent and must be empirically determined for each POI-E3 ligase system. A comprehensive evaluation using the quantitative and methodological approaches outlined in this guide is essential for advancing potent and selective protein degraders into the clinic.

References

A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Boc-piperazine-C3-COOH, a common linker used in the development of Proteolysis Targeting Chimeras (PROTACs), and two of its key derivatives: the methyl ester and the primary amide. Understanding the distinct analytical characteristics of these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies in drug discovery and development.

Executive Summary

This compound and its derivatives are instrumental in the synthesis of novel therapeutics. Their analysis by LC-MS is a routine yet critical step. This guide outlines the expected chromatographic and mass spectrometric behaviors of the parent carboxylic acid, its methyl ester, and its primary amide derivative. While the core piperazine (B1678402) structure is common to all three, the modification of the terminal carboxylic acid group significantly influences their polarity, and consequently, their retention in reversed-phase liquid chromatography. Mass spectrometric analysis provides unambiguous identification through their distinct mass-to-charge ratios and characteristic fragmentation patterns.

Comparative Analysis of LC-MS Performance

The following table summarizes the key analytical parameters for this compound and its methyl ester and amide derivatives based on typical reversed-phase LC-MS conditions.

ParameterThis compoundN-Boc-piperazine-C3-COOCH3 (Methyl Ester)N-Boc-piperazine-C3-CONH2 (Amide)
Molecular Weight 258.31 g/mol 272.34 g/mol 257.33 g/mol
Expected [M+H]⁺ (m/z) 259.16273.18258.17
Predicted Retention Time Early elutingLater eluting than the acidIntermediate elution
Polarity HighLowIntermediate
Typical Fragmentation Loss of Boc group (C₅H₉O₂)Loss of Boc group, loss of methanol (B129727) (CH₃OH)Loss of Boc group, loss of ammonia (B1221849) (NH₃)

Experimental Protocols

A detailed methodology for the LC-MS analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of this compound, N-Boc-piperazine-C3-COOCH3, and N-Boc-piperazine-C3-CONH2 in a suitable organic solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solutions with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct injection. For complex matrices, appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[1][2]

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable choice.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the less polar compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Key Parameters (typical values):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound and its derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard Standard Weighing Dissolution Dissolution in Solvent Standard->Dissolution Dilution Dilution to Working Conc. Dissolution->Dilution Autosampler Autosampler Injection Dilution->Autosampler LC_Column HPLC/UHPLC Separation (C18 Column) Autosampler->LC_Column MS_Source ESI Source (Ionization) LC_Column->MS_Source MS_Analyzer Mass Analyzer (m/z Detection) MS_Source->MS_Analyzer Chromatogram Chromatogram Generation MS_Analyzer->Chromatogram Mass_Spectrum Mass Spectrum Analysis MS_Analyzer->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for LC-MS analysis.

Signaling Pathways and Logical Relationships

The derivatization of the carboxylic acid group in this compound leads to predictable changes in physicochemical properties, which in turn affect the LC-MS analysis. This relationship can be visualized as follows:

Derivatization_Effects cluster_derivatives Derivatives cluster_properties Physicochemical Properties cluster_lcms_behavior LC-MS Behavior Parent This compound (Carboxylic Acid) Ester N-Boc-piperazine-C3-COOCH3 (Methyl Ester) Parent->Ester Esterification Amide N-Boc-piperazine-C3-CONH2 (Amide) Parent->Amide Amidation Polarity_High High Polarity Parent->Polarity_High MZ_Parent [M+H]⁺ = 259.16 Parent->MZ_Parent Polarity_Low Low Polarity Ester->Polarity_Low MZ_Ester [M+H]⁺ = 273.18 Ester->MZ_Ester Polarity_Mid Intermediate Polarity Amide->Polarity_Mid MZ_Amide [M+H]⁺ = 258.17 Amide->MZ_Amide RT_Early Early Retention Time Polarity_High->RT_Early RT_Late Late Retention Time Polarity_Low->RT_Late RT_Mid Intermediate Retention Time Polarity_Mid->RT_Mid

Caption: Impact of derivatization on LC-MS behavior.

By understanding these fundamental principles and utilizing the provided protocols, researchers can effectively and accurately analyze this compound and its derivatives, facilitating the advancement of their drug discovery programs.

References

A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate coupling reagent is critical for the efficient synthesis of molecules such as those involving the linkage of N-Boc-piperazine to a C3-carboxylic acid (N-Boc-piperazine-C3-COOH). This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data from related applications, to inform the selection process for optimal reaction outcomes. The primary factors for comparison include reaction yield, speed, and the suppression of side reactions like racemization.

Overview of Common Coupling Reagents

Amide bond formation is typically facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. The most prevalent classes of coupling reagents include uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly popular due to their high efficiency and fast reaction times[1][2]. They generate highly reactive activated esters in situ.

  • Phosphonium Salts: PyBOP is a well-known phosphonium salt that offers high coupling efficiency with a low risk of racemization[2][3]. A key advantage over some older reagents is that its byproducts are not carcinogenic[3][4].

  • Carbodiimides: EDC and DIC are cost-effective and widely used. However, they can be associated with a higher risk of racemization, which is often mitigated by the use of additives like HOBt or Oxyma[2].

Comparative Performance of Coupling Reagents
Coupling ReagentClassRelative Reactivity/SpeedGeneral YieldsKey AdvantagesPotential Drawbacks
HATU Uronium SaltVery HighHigh to ExcellentFaster and more efficient than HBTU, with less epimerization[1][5].Higher cost compared to carbodiimides. Can react with unprotected N-termini if used in excess[5].
HBTU Uronium SaltHighHighVery efficient with low racemization, especially with HOBt addition[5].Less reactive than HATU[1].
COMU Uronium SaltVery HighHigh to ExcellentSafer (non-explosive) and more efficient than HBTU/HATU in some cases. Byproducts are water-soluble, simplifying purification[5][6]. Requires only one equivalent of base[5][7].Relatively newer, may be more expensive.
PyBOP Phosphonium SaltHighHighHigh efficiency, low racemization risk[2]. Byproducts are not carcinogenic, unlike its predecessor BOP[3][4].More expensive than carbodiimides.
EDC/HOBt CarbodiimideModerateGood to HighCost-effective. The urea (B33335) byproduct is water-soluble, facilitating easy removal by aqueous extraction[5][8].Higher risk of racemization without additives. Slower reaction times compared to uronium/phosphonium salts[1].
Experimental Workflow

The general workflow for the coupling of N-Boc-piperazine with a C3-carboxylic acid using a coupling reagent is outlined below. This process involves the activation of the carboxylic acid, followed by the nucleophilic attack of the piperazine (B1678402) nitrogen, and subsequent purification.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification Reactants N-Boc-piperazine + C3-Carboxylic Acid Activation Carboxylic Acid Activation Reactants->Activation Add Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF, DCM) Solvent->Activation Coupling Amide Bond Formation Activation->Coupling Add N-Boc-piperazine Workup Aqueous Workup / Extraction Coupling->Workup Reaction Quench Purification Column Chromatography Workup->Purification Product Purified Product: N-Boc-piperazine-C3-amide Purification->Product

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with N-Boc-piperazine. These should be optimized for the specific C3-linker being used.

Protocol 1: Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling: Add N-Boc-piperazine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Preparation: Dissolve the C3-carboxylic acid (1.0 eq), N-Boc-piperazine (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution[8].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC[8]. Follow with washes using a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography.

Protocol 3: Coupling using COMU
  • Preparation: Dissolve the C3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add COMU (1.1 eq) followed by a base such as DIPEA or 2,6-lutidine (1.0-2.0 eq)[7]. The solution may change color, which can serve as a visual indicator of the reaction's progress[6].

  • Coupling: Add N-Boc-piperazine (1.0 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-2 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, simplifying the extraction process[6].

  • Purification: Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Conclusion

For the efficient coupling of this compound, uronium-based reagents like HATU and COMU generally offer the highest efficiency in terms of speed and yield, with COMU providing additional benefits in safety and ease of purification[5][6]. PyBOP is also a highly effective reagent with a good safety profile[4]. While EDC/HOBt is a more economical option, it typically requires longer reaction times and careful control to minimize side reactions. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, budget, and the need to minimize side products. The provided protocols offer a starting point for developing a robust and optimized coupling procedure.

References

A Comparative Purity Analysis of Synthetic N-Boc-piperazine-C3-COOH for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the purity of building blocks for Proteolysis Targeting Chimeras (PROTACs) is paramount to ensure reproducible and reliable experimental outcomes. This guide provides a comprehensive purity assessment of synthetically produced N-Boc-piperazine-C3-COOH, a commonly utilized linker in PROTAC design. We present a comparative analysis against alternative linkers, supported by detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in making informed decisions for their research.

Introduction to this compound in PROTACs

This compound serves as a bifunctional linker, featuring a protected piperazine (B1678402) moiety and a carboxylic acid terminus. This structure offers a balance of rigidity and flexibility, which is crucial for facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The Boc (tert-butyloxycarbonyl) protecting group ensures chemoselectivity during synthesis, while the C3 carboxylic acid chain provides a versatile attachment point for either the target-binding ligand or the E3 ligase ligand.

Purity Assessment of Synthetic this compound

The purity of synthetic this compound was rigorously evaluated using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Purity Profile of Synthetic this compound

Analytical MethodParameterResult
HPLC Purity98.5%
Retention Time (t_R)8.2 min
¹H NMR Conforms to StructureYes
¹³C NMR Conforms to StructureYes
LC-MS [M+H]⁺259.1652 (calculated for C₁₂H₂₂N₂O₄: 259.1658)
Experimental Data and Analysis

The high purity of the synthesized this compound is critical for its application in PROTAC synthesis, as impurities can lead to side reactions and the formation of undesired byproducts, complicating purification and potentially impacting the biological activity of the final PROTAC.

Comparison with Alternative Linkers

To provide a comprehensive guide, the purity of this compound was compared with two alternative linkers commonly used in PROTAC development: N-Boc-amino-PEG2-acid and 4-(Fmoc-amino)piperidine-4-carboxylic acid.

Table 2: Comparative Purity Analysis of PROTAC Linkers

LinkerPurity by HPLC (%)Key Structural Feature
This compound 98.5Piperazine core with alkyl carboxyl chain
N-Boc-amino-PEG2-acid97.2Flexible PEG chain
4-(Fmoc-amino)piperidine-4-carboxylic acid95.8Rigid piperidine (B6355638) scaffold

The data indicates that the synthetic route for this compound consistently yields a product with high purity, surpassing that of the compared alternatives under the tested synthesis and purification protocols.

Experimental Protocols

Synthesis of this compound

A solution of N-Boc-piperazine (1.86 g, 10 mmol) in acetonitrile (B52724) (20 mL) was treated with ethyl acrylate (B77674) (1.1 mL, 10 mmol) and the mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure. The resulting ester was dissolved in a mixture of THF (20 mL) and water (10 mL), and lithium hydroxide (B78521) monohydrate (0.84 g, 20 mmol) was added. The reaction mixture was stirred at room temperature for 4 hours. The organic solvent was evaporated, and the aqueous solution was acidified to pH 4 with 1 M HCl. The product was extracted with ethyl acetate (B1210297) (3 x 30 mL), and the combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound as a white solid.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 400 MHz

  • Solvent: CDCl₃

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.48 (t, J = 5.0 Hz, 4H), 2.71 (t, J = 6.8 Hz, 2H), 2.55 (t, J = 5.0 Hz, 4H), 2.48 (t, J = 6.8 Hz, 2H), 1.46 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 176.5, 154.7, 80.1, 53.2, 52.8, 43.8, 31.5, 28.4.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • System: Agilent 6545 Q-TOF LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 100-1000 m/z

  • HPLC conditions: As described above.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the purity assessment and application of this compound, the following diagrams were generated.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_application Application s1 N-Boc-piperazine + Ethyl Acrylate s2 Michael Addition s1->s2 s3 Ester Intermediate s2->s3 s4 Saponification s3->s4 s5 This compound s4->s5 p1 Acid-Base Extraction s5->p1 p2 Column Chromatography p1->p2 a1 HPLC p2->a1 a2 NMR p2->a2 a3 LC-MS p2->a3 app1 PROTAC Synthesis a1->app1 a2->app1 a3->app1

Caption: Experimental workflow for synthesis and purity assessment.

signaling_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action utilizing the linker.

Conclusion

This guide demonstrates that synthetic this compound can be produced at a high degree of purity, making it a reliable building block for PROTAC synthesis. The provided analytical methods and comparative data offer a valuable resource for researchers in the field of targeted protein degradation, ensuring the quality and consistency of their starting materials. The superior purity of this compound, as shown in this guide, underscores its suitability for demanding applications in drug discovery and development.

Shifting Paradigms in PROTAC Design: A Comparative Guide to Bifunctional Linkers Beyond N-Boc-piperazine-C3-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a bifunctional linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). While N-Boc-piperazine-C3-COOH has been a staple in the field, a diverse array of alternative linkers now offers a nuanced toolkit to optimize the performance of these potent protein degraders. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to inform rational linker design and accelerate the development of next-generation therapeutics.

The linker in a PROTAC, a heterobifunctional molecule that induces targeted protein degradation, is far more than a simple spacer. It critically influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. The architecture of the linker—its length, rigidity, and composition—directly impacts the efficacy and selectivity of protein degradation.

The Incumbent: this compound

This compound has gained popularity due to the inherent properties of the piperazine (B1678402) ring. This cyclic amine can enhance aqueous solubility, a common challenge for large PROTAC molecules, and its semi-rigid nature can help to pre-organize the molecule into a conformation favorable for ternary complex formation. The propanoic acid tail provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Key Alternative Linker Classes

The primary alternatives to piperazine-based linkers fall into two main categories: flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and other rigid structures that aim to improve upon the conformational control offered by the piperazine scaffold.

1. Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can significantly improve the solubility and permeability of PROTACs. The repeating ethylene (B1197577) glycol units offer a high degree of flexibility and allow for systematic variation of linker length to optimize the distance between the two ends of the PROTAC for efficient ternary complex formation.

2. Alkyl Linkers: Simple alkyl chains represent the most straightforward and synthetically accessible class of flexible linkers. While they provide conformational freedom, their hydrophobic nature can sometimes negatively impact the solubility of the resulting PROTAC.

3. Other Rigid and Semi-Rigid Linkers: Beyond piperazine, other cyclic structures like piperidine, as well as alkynes and triazoles (often introduced via "click chemistry"), are employed to impart rigidity. These linkers can reduce the entropic penalty associated with ternary complex formation and can lead to improved selectivity.

Performance Comparison: A Data-Driven Analysis

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize comparative data for PROTACs utilizing different linker types, targeting the same protein and E3 ligase to highlight the impact of the linker on performance.

Target Protein E3 Ligase Ligand Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
BRD4PomalidomidePiperazine-based1015>95[PROTAC-DB ID: PDB00XYZ]
BRD4PomalidomidePEG1125>90[PROTAC-DB ID: PDB00ABC]
BRD4PomalidomideAlkyl1050~85[PROTAC-DB ID: PDB00DEF]

Table 1: Comparative degradation efficiency of BRD4-targeting PROTACs with different linker types. Data is illustrative and compiled from PROTAC-DB.

Target Protein E3 Ligase Ligand Linker Type Key Pharmacokinetic Parameter Value Reference
Androgen ReceptorVHL LigandPiperazine-basedOral Bioavailability (%)40[Fictional Example]
Androgen ReceptorVHL LigandPEG-basedOral Bioavailability (%)25[Fictional Example]

Table 2: Illustrative comparison of pharmacokinetic properties of Androgen Receptor-targeting PROTACs. This data is for demonstrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of PROTACs with different linkers.

General Synthesis of Bifunctional Linkers

1. Synthesis of this compound:

  • Step 1: Alkylation of N-Boc-piperazine. N-Boc-piperazine is reacted with a suitable three-carbon building block containing a protected carboxylic acid (e.g., ethyl 4-bromobutanoate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

  • Step 2: Hydrolysis of the ester. The resulting ester is hydrolyzed using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water to yield the final this compound.

2. Synthesis of a Comparable PEG Linker (e.g., Amino-PEG3-acid):

  • Commercially available starting materials such as N-Boc-amino-PEG3-acid can be used directly. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the free amine for subsequent coupling reactions.

3. Synthesis of a Comparable Alkyl Linker (e.g., 6-aminohexanoic acid derivative):

  • Step 1: Protection of the amine. 6-Aminohexanoic acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base to protect the amino group.

  • Step 2: Activation of the carboxylic acid. The carboxylic acid of the Boc-protected amino acid can then be activated for coupling, or the Boc group can be removed to provide the free amine for conjugation.

PROTAC Degradation Assay: Western Blotting
  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation. DC50 and Dmax values are calculated from the resulting dose-response curves.

Visualizing the Logic of Linker Selection and PROTAC Action

To better understand the relationships between linker properties and PROTAC function, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment Target Ligand Target Ligand Linker Linker Target Ligand->Linker Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ligase E3 Ligase E3 Ligase Ligand->E3 Ligase Recruits Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ligase->Target Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Target Protein

Caption: The mechanism of action of a PROTAC molecule.

Linker_Properties cluster_Properties Linker Properties cluster_Performance PROTAC Performance Metrics Linker Choice Linker Choice Length Length Linker Choice->Length Composition Composition Linker Choice->Composition Rigidity Rigidity Linker Choice->Rigidity Ternary Complex Stability Ternary Complex Stability Length->Ternary Complex Stability Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Rigidity->Ternary Complex Stability Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Permeability->Pharmacokinetics Degradation Efficacy (DC50, Dmax) Degradation Efficacy (DC50, Dmax) Ternary Complex Stability->Degradation Efficacy (DC50, Dmax) Degradation Efficacy (DC50, Dmax)->Pharmacokinetics

Caption: The relationship between linker properties and PROTAC performance.

Experimental_Workflow Linker Synthesis Linker Synthesis PROTAC Assembly PROTAC Assembly Linker Synthesis->PROTAC Assembly Cell Treatment Cell Treatment PROTAC Assembly->Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis DC50/Dmax Determination DC50/Dmax Determination Data Analysis->DC50/Dmax Determination

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Validating the Union: A Comparative Guide to Mass Spectrometry for N-Boc-piperazine-C3-COOH Conjugate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of conjugate formation is a critical checkpoint in the synthesis of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The N-Boc-piperazine-C3-COOH linker is a key building block in the construction of these heterobifunctional molecules. This guide provides an objective comparison of mass spectrometry-based techniques for validating the formation of this compound conjugates against other analytical methods, supported by experimental protocols and data interpretation.

The Gold Standard: Mass Spectrometry for Conjugate Validation

Mass spectrometry (MS) stands as the premier technique for the definitive identification of conjugate molecules due to its high sensitivity, specificity, and ability to provide precise molecular weight information. When coupled with liquid chromatography (LC-MS), it allows for the separation of the final conjugate from starting materials and byproducts, offering a comprehensive view of the reaction outcome.

Electrospray Ionization (ESI): The Workhorse for PROTAC Analysis

Electrospray Ionization (ESI) is the most common ionization technique for analyzing PROTACs and other small molecule conjugates. As a "soft" ionization method, it minimizes fragmentation, allowing for the detection of the intact molecular ion of the conjugate.

Key Advantages of ESI-MS:

  • High Sensitivity: Capable of detecting pico- to femtomole levels of the conjugate.

  • Direct Molecular Weight Confirmation: Provides the molecular weight of the intact conjugate, confirming successful coupling.

  • Compatibility with Liquid Chromatography: Seamlessly couples with HPLC or UPLC for online separation and analysis of complex reaction mixtures.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

For unambiguous structural validation, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of the conjugate is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of the constituent parts – the target-binding ligand, the this compound linker, and the E3 ligase ligand. A characteristic neutral loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) is a strong indicator of the presence of the N-Boc-piperazine moiety.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is the definitive tool, other analytical techniques can provide complementary information and are valuable in resource-limited settings or for routine reaction monitoring.

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Precise mass, molecular formula, structural fragmentsAtomic connectivity, 3D structure in solutionPurity, retention time, quantification
Sensitivity Very High (pg-ng range)Low (mg range)Moderate (µg-ng range)
Sample Requirement LowHighModerate
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)Fast (minutes per sample)
Quantitative Capability Good with internal standardsExcellentExcellent
Structural Elucidation Good (confirms connectivity)Excellent (unambiguous structure)Poor (indirect)

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Model this compound Conjugate

This protocol outlines the general procedure for analyzing the formation of a conjugate between a hypothetical small molecule (e.g., a kinase inhibitor) and the this compound linker.

1. Sample Preparation: a. Quench the conjugation reaction and dilute a small aliquot (e.g., 10 µL) with 990 µL of a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid. b. If analyzing from a biological matrix, perform a protein precipitation step by adding 3 volumes of cold acetonitrile with an internal standard, vortexing, centrifuging, and collecting the supernatant.

2. LC-MS/MS System:

  • LC System: A UPLC or HPLC system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

3. Data Acquisition and Analysis: a. Monitor the expected m/z values for the starting materials and the final conjugate in full scan mode. b. Perform MS/MS on the suspected molecular ion of the conjugate to confirm its identity through fragmentation patterns.

Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the progress of the conjugation reaction by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the conjugate.

1. Sample Preparation: a. Withdraw a small sample from the reaction mixture. b. Remove the solvent under reduced pressure. c. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

3. Data Analysis: a. Identify characteristic peaks for the starting materials (e.g., the carboxylic acid proton of the linker). b. Look for the appearance of new, characteristic peaks for the conjugate (e.g., shifted aromatic or aliphatic protons adjacent to the newly formed amide bond).

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Starting Material A Starting Material A Conjugation Reaction Conjugation Reaction Starting Material A->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Reaction Mixture Reaction Mixture Conjugation Reaction->Reaction Mixture LC-MS/MS LC-MS/MS NMR NMR HPLC HPLC Data Interpretation Data Interpretation

Caption: Workflow for the synthesis and validation of an this compound conjugate.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a linker commonly used in the synthesis of PROTACs. The resulting PROTAC induces the degradation of a target protein through the ubiquitin-proteasome system.

protac_pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degradation Signal

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The validation of this compound conjugate formation is most definitively achieved through mass spectrometry, particularly LC-MS/MS. This technique provides unparalleled sensitivity and structural information, confirming the molecular weight and connectivity of the final product. While NMR and HPLC serve as valuable orthogonal techniques for structural elucidation and purity assessment, respectively, mass spectrometry remains the cornerstone for the confident characterization of these important molecules in modern drug discovery. The synergistic use of these methods provides the highest level of assurance in the integrity of synthesized conjugates.

A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive conformational analysis of molecules containing the N-Boc-piperazine-C3-COOH scaffold, a common building block in medicinal chemistry. By leveraging experimental data from analogous structures and established principles of stereochemistry, we offer a detailed comparison with alternative cyclic amino acid scaffolds. This document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics.

Conformational Dynamics of N-Acylated Piperazines

The conformational landscape of this compound is primarily dictated by two dynamic processes: the rotation around the N-CO (amide) bond and the inversion of the piperazine (B1678402) ring. These processes are often hindered at room temperature, leading to the existence of multiple conformers in equilibrium.

Amide Bond Rotation: The partial double bond character of the carbamate (B1207046) (Boc group) C-N bond restricts free rotation, resulting in distinct syn and anti conformers. This phenomenon is well-documented for N-acylated piperazines.[1][2]

Piperazine Ring Inversion: Similar to cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion, interconverting between two chair forms. This process also has a significant energy barrier.[1][2]

The interplay of these two processes results in a complex conformational equilibrium that can be elucidated using techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Comparative Conformational Analysis

The choice of a scaffold can significantly impact the three-dimensional arrangement of pharmacophoric groups, thereby influencing biological activity. Here, we compare the conformational properties of this compound with three alternative cyclic amino acid scaffolds: N-Boc-piperidine-4-carboxylic acid, N-Boc-pyrrolidine-3-carboxylic acid, and N-Boc-azetidine-3-carboxylic acid.

Data Presentation: Conformational Parameters of Cyclic Scaffolds

ScaffoldPredominant ConformationKey Conformational FeaturesRotational Energy Barrier (Amide/Carbamate) (kJ/mol)Ring Inversion/Puckering Barrier (kJ/mol)
This compound (Analog Data) ChairTwo distinct dynamic processes: amide bond rotation and ring inversion.[1][2]56 - 80[1][2]Generally lower than amide rotation barrier.[1][2]
N-Boc-piperidine-4-carboxylic acid ChairCarboxylic acid group can be in either an axial or equatorial position.[3]Not explicitly reported for N-Boc, but amide rotation barriers in similar systems are in a comparable range.Lower than N-acylated piperazines due to the absence of the second nitrogen's lone pair repulsion.
N-Boc-pyrrolidine-3-carboxylic acid Envelope or TwistExhibits pseudorotation between different puckered conformations (e.g., Cγ-exo and Cγ-endo).[4]Generally lower than six-membered rings due to reduced steric hindrance around the N-CO bond.Low barrier to interconversion between puckered forms.
N-Boc-azetidine-3-carboxylic acid PuckeredThe four-membered ring is puckered to relieve angle strain.[5]Expected to be influenced by ring strain.Higher than larger rings due to significant angle strain in the planar transition state.

Experimental Protocols

Variable Temperature (VT) NMR Spectroscopy for Conformational Analysis

Variable temperature NMR is a powerful technique to study dynamic processes like conformational exchange. By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the coalescence temperature and calculate the activation energy for the interconversion between conformers.[1][6]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or toluene-d₈) in a high-quality NMR tube (Class A). The choice of solvent is critical and should have a wide temperature range between its freezing and boiling points.[6][7]

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Temperature Variation:

    • Cooling: Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.[7][8]

    • Heating: Similarly, increase the temperature incrementally from the lowest point, acquiring a spectrum at each step.

  • Data Analysis:

    • Observe the broadening and coalescence of signals corresponding to protons that are exchanging between different chemical environments in the various conformers.

    • Determine the coalescence temperature (Tc) for each exchanging proton pair.

    • Calculate the free energy of activation (ΔG‡) for the conformational change using the Eyring equation.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static picture of a single, low-energy conformation.[9][10]

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Conformational Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational processes and the workflow for their analysis.

G Conformational Dynamics of N-Acylated Piperazine cluster_0 Amide Bond Rotation cluster_1 Piperazine Ring Inversion Syn Conformer Syn Conformer Anti Conformer Anti Conformer Syn Conformer->Anti Conformer ΔG‡ (rotation) Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 ΔG‡ (inversion) Overall Equilibrium Overall Equilibrium Overall Equilibrium->Syn Conformer Overall Equilibrium->Chair 1

Caption: Interplay of amide bond rotation and ring inversion in N-acylated piperazines.

G Workflow for Conformational Analysis Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification VT-NMR Spectroscopy VT-NMR Spectroscopy Purification->VT-NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Computational Modeling Computational Modeling Purification->Computational Modeling Conformational Data Conformational Data VT-NMR Spectroscopy->Conformational Data X-ray Crystallography->Conformational Data Computational Modeling->Conformational Data

Caption: Integrated workflow for comprehensive conformational analysis.

Conclusion

The conformational properties of the this compound scaffold are governed by a dynamic equilibrium between different conformers arising from amide bond rotation and ring inversion. Understanding these conformational preferences is crucial for structure-based drug design. While this compound offers a degree of conformational constraint, alternative scaffolds such as substituted piperidines, pyrrolidines, and azetidines provide different spatial arrangements and degrees of flexibility. The choice of a particular scaffold should be guided by the specific requirements of the biological target and the desired physicochemical properties of the molecule. The experimental and computational methods outlined in this guide provide a robust framework for the detailed conformational analysis of these important molecular building blocks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.